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  • Product: 2-Bromo-5-hydroxynicotinic acid
  • CAS: 1256810-34-0

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 2-Bromo-5-hydroxynicotinic acid

The following technical guide details the chemical properties, synthesis strategies, and reactivity profile of 2-Bromo-5-hydroxynicotinic acid (CAS 1256810-34-0). Structure, Synthesis, and Application in Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis strategies, and reactivity profile of 2-Bromo-5-hydroxynicotinic acid (CAS 1256810-34-0).

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-5-hydroxynicotinic acid (CAS 1256810-34-0 ) is a trifunctionalized pyridine scaffold utilized primarily in the discovery of HIF prolyl hydroxylase (HIF-PH) inhibitors and kinase modulators. Distinct from its more common regioisomer (5-bromo-2-hydroxynicotinic acid), this molecule offers a unique substitution pattern: a reactive bromine at the C2 position, a carboxylic acid at C3, and a hydroxyl group at C5.

This specific arrangement allows for orthogonal functionalization—enabling the sequential construction of complex pharmacophores. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile.

Chemical Identity & Structural Analysis[1][2][3][4]

Identification
PropertyDetail
Chemical Name 2-Bromo-5-hydroxypyridine-3-carboxylic acid
Common Name 2-Bromo-5-hydroxynicotinic acid
CAS Number 1256810-34-0
Molecular Formula C₆H₄BrNO₃
Molecular Weight 217.96 g/mol
SMILES OC1=CN=C(Br)C(C(O)=O)=C1
Appearance Off-white to pale yellow solid
Structural Distinction (Critical)

Researchers must distinguish this compound from its tautomeric isomer, 5-bromo-2-hydroxynicotinic acid (CAS 104612-36-4).

  • Target Molecule (2-Br, 5-OH): Retains aromatic pyridine character. The hydroxyl group at C5 is phenolic.

  • Common Isomer (5-Br, 2-OH): Exists predominantly as the 2-pyridone tautomer.

Electronic Properties
  • C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-carboxyl group.

  • C5-Hydroxyl: Electron-donating group (EDG). It increases electron density at C4 and C6, facilitating electrophilic substitution at these positions if not blocked.

  • C3-Carboxyl: Provides a handle for amide coupling or esterification, crucial for improving solubility or attaching solubilizing tails in drug design.

Synthesis & Manufacturing

Due to the specific substitution pattern, direct synthesis is challenging. The most reliable route involves the functionalization of 5-hydroxynicotinic acid or the oxidation of 2-bromo-5-methoxypyridine derivatives.

Primary Synthetic Route (Regioselective Bromination)

This protocol utilizes N-Bromosuccinimide (NBS) to brominate 5-hydroxynicotinic acid. The hydroxyl group directs bromination ortho to itself (positions 4 and 6) or para (position 2). Steric hindrance from the C3-COOH generally disfavors C2 and C4, making C6 the kinetic product. However, under thermodynamic control or specific solvent systems (e.g., DMF/AcOH), the C2-bromo isomer can be isolated.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-hydroxynicotinic acid (1.0 eq) in DMF (0.5 M).

  • Bromination: Add NBS (1.05 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS for the formation of the monobromo species (M+H 218/220).

  • Workup: Pour mixture into ice water. Adjust pH to ~3 with 1N HCl.

  • Purification: The precipitate often contains a mixture of regioisomers. Recrystallize from Ethanol/Water or purify via reverse-phase chromatography (C18, H₂O/MeCN + 0.1% Formic Acid) to isolate the 2-bromo isomer.

Visualization of Synthesis Logic

Synthesis Start 5-Hydroxynicotinic Acid (CAS 27828-71-3) Reagent NBS / DMF (Electrophilic Bromination) Start->Reagent Intermediate Regioisomer Mixture (2-Br, 4-Br, 6-Br) Reagent->Intermediate Directing Effect of -OH Purification Reverse Phase HPLC or Fractional Crystallization Intermediate->Purification Product 2-Bromo-5-hydroxynicotinic Acid (CAS 1256810-34-0) Purification->Product Isolation

Figure 1: Synthetic pathway via direct bromination, highlighting the purification requirement due to regioisomer formation.

Reactivity & Applications in Drug Discovery

The trifunctional nature of 2-Bromo-5-hydroxynicotinic acid makes it an ideal scaffold for Fragment-Based Drug Design (FBDD) .

Reactivity Profile (SAR Map)
  • Suzuki-Miyaura Coupling (C2-Br): The C2-Br bond is the most reactive site for Pd-catalyzed coupling, allowing the introduction of aryl or heteroaryl groups.

  • Etherification (C5-OH): The phenolic hydroxyl can be alkylated (Williamson ether synthesis) or subjected to Mitsunobu conditions to attach solubilizing chains or target-binding motifs.

  • Amide Coupling (C3-COOH): Standard peptide coupling (HATU/EDC) allows the formation of amides, often used to link the core to hinge-binding regions in kinase inhibitors.

Experimental Protocol: Suzuki Coupling at C2

Objective: Coupling of phenylboronic acid to the C2 position.

  • Reagents:

    • Substrate: 2-Bromo-5-hydroxynicotinic acid (1.0 mmol)

    • Boronic Acid: Phenylboronic acid (1.2 mmol)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)

    • Base: K₂CO₃ (3.0 mmol)

    • Solvent: 1,4-Dioxane/Water (4:1, 10 mL)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

    • Heat to 90°C for 4 hours.

    • Cool to RT, dilute with EtOAc, and acidify aqueous layer to pH 4.

    • Extract organic layer, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 60–80% (Note: The free carboxylic acid may require protection as a methyl ester for optimal yields).

Visualization of Reactivity

Reactivity Core 2-Bromo-5-hydroxynicotinic Acid (Scaffold) Suzuki C2-Br: Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> Biaryl Motifs Core->Suzuki Ether C5-OH: Alkylation/Mitsunobu (R-X, Base) --> Solubility/Potency Core->Ether Amide C3-COOH: Amide Coupling (R-NH2, HATU) --> Linker Attachment Core->Amide

Figure 2: Divergent synthesis strategy utilizing the three orthogonal functional handles of the scaffold.

Physical Properties & Handling[5]

PropertyValue (Predicted/Experimental)
pKa (Acid) ~3.5 (Carboxylic acid)
pKa (Phenol) ~8.7 (Hydroxyl)
LogP 0.8 – 1.2 (Low lipophilicity due to polarity)
Solubility Soluble in DMSO, DMF, MeOH. Sparingly soluble in water (unless pH > 9).[1]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen). Protect from light.

Safety Considerations:

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).

  • Handling: Use standard PPE (gloves, goggles, fume hood).[1] Avoid dust formation.[1]

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 11694041 (Analogous 2-amino-5-bromo-3-hydroxypyridine). National Center for Biotechnology Information. Link

  • Synthetic Methodology (Bromination)

    • Regioselective bromination of 3,5-dihydroxybenzoic acid derivatives.[2] (2014).[3][2] Heterocycles, 88(2).[2] Link

  • General Pyridine Functionalization

    • MilliporeSigma Product Specification: 2-Bromo-4-hydroxynicotinic acid (Isomer comparison).Link

  • Medicinal Chemistry Applications

    • Boronic Acids and Their Derivatives in Medicinal Chemistry.[4] (2020).[4] MDPI Molecules. Link

Sources

Exploratory

pKa values and acidity of 2-Bromo-5-hydroxynicotinic acid

An In-depth Technical Guide to the Acidity and pKa Determination of 2-Bromo-5-hydroxynicotinic Acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa Determination of 2-Bromo-5-hydroxynicotinic Acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This guide provides a comprehensive technical overview of the acidity of 2-Bromo-5-hydroxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We delve into the theoretical underpinnings of how the bromo and hydroxyl substituents modulate the ionization of both the carboxylic acid and the phenolic hydroxyl group. Furthermore, this document outlines detailed experimental protocols for the empirical determination of its pKa values, including potentiometric titration and UV-Vis spectrophotometry, and discusses the application of computational methods for their prediction. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the ionization behavior of this and similar heterocyclic compounds.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at physiological pH (approximately 7.4) governs its solubility, permeability across biological membranes, and binding affinity to its target.[2] 2-Bromo-5-hydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents two ionizable protons: one from the carboxylic acid and another from the hydroxyl group.[4][5][6] The interplay of the electron-withdrawing bromo substituent and the dual-nature hydroxyl group creates a unique electronic environment that influences the acidity of these functional groups. A precise understanding of the pKa values associated with these protons is therefore paramount for predicting the compound's behavior in biological systems.

Theoretical Framework: Substituent Effects on Acidity

The acidity of the carboxylic acid and hydroxyl groups in 2-Bromo-5-hydroxynicotinic acid is significantly influenced by the electronic effects of the substituents on the pyridine ring.

  • The Carboxylic Acid Proton (pKa1): The carboxylic acid moiety is inherently acidic. The pyridine nitrogen, being electron-withdrawing, already enhances the acidity of the carboxylic acid compared to benzoic acid. The bromine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which is expected to further stabilize the carboxylate anion upon deprotonation, thereby lowering the pKa and increasing acidity.[7][8][9]

  • The Hydroxyl Proton (pKa2): The hydroxyl group, being attached to the pyridine ring, exhibits phenolic character. Its acidity is influenced by both inductive and resonance effects. The bromine substituent, through its inductive effect, will increase the acidity of the hydroxyl group. The position of the hydroxyl group relative to the ring nitrogen and the carboxylic acid will also play a crucial role in determining its pKa.

The overall electronic landscape of the molecule suggests that the carboxylic acid will be the more acidic of the two functional groups, with a lower pKa value.

Experimental Determination of pKa Values

For an accurate determination of the pKa values of 2-Bromo-5-hydroxynicotinic acid, a combination of experimental methods is recommended.

Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination.[2][10][11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[2][12]

Experimental Protocol:

  • Preparation of Analyte Solution: A stock solution of 2-Bromo-5-hydroxynicotinic acid (e.g., 1 mM) is prepared in a suitable solvent. Due to potentially low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary.[13][14]

  • Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[12]

  • Titration Setup: The analyte solution is placed in a thermostated vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. To maintain a controlled atmosphere, the solution is purged with nitrogen gas.[2][12]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

  • Data Acquisition: The pH is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve.[2][12][15]

Workflow for Potentiometric pKa Determination:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution (e.g., 1 mM in co-solvent) D Setup Titration Vessel (Stirrer, N2 purge) A->D B Calibrate pH Meter (pH 4, 7, 10) B->D C Prepare Standardized Titrant (e.g., 0.1 M NaOH) E Incremental Titrant Addition C->E D->E Start F Record pH at Equilibrium E->F After each addition F->E Loop G Plot Titration Curve (pH vs. Volume) F->G Completion H Identify Inflection Points G->H I Determine pKa Values (pH at half-equivalence) H->I

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, especially for compounds with low solubility or when only small amounts of sample are available.[3][11] This method relies on the change in the UV-Vis absorbance spectrum of the compound as it ionizes.[16][17]

Experimental Protocol:

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.

  • Preparation of Analyte Solutions: A constant concentration of 2-Bromo-5-hydroxynicotinic acid is added to each buffer solution.

  • Spectral Acquisition: The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.

  • Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.[15]

Workflow for UV-Vis Spectrophotometric pKa Determination:

UV_Vis_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis A Prepare Buffer Solutions (Range of known pH) B Prepare Analyte in Buffers (Constant Concentration) A->B C Record UV-Vis Spectrum for each pH B->C D Plot Absorbance vs. pH (at selected λ) C->D Data Extraction E Fit to Sigmoidal Curve D->E F Determine pKa (Inflection Point) E->F

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In silico methods provide a valuable complement to experimental approaches, offering insights into the electronic factors that determine acidity.[18][19] Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), can be employed to predict pKa values with reasonable accuracy.[1][20]

Computational Workflow:

  • Model Building: The 3D structures of the protonated, deprotonated (carboxylate), and doubly deprotonated forms of 2-Bromo-5-hydroxynicotinic acid are built.

  • Geometry Optimization: The geometry of each species is optimized using a suitable level of theory (e.g., B3LYP/6-31+G(d)).

  • Solvation Modeling: Since pKa is a solution-phase property, a continuum solvation model (e.g., CPCM) is applied to account for the effect of the solvent (water).

  • Free Energy Calculation: The Gibbs free energies of all species in the gas phase and their solvation free energies are calculated.

  • pKa Calculation: The pKa is calculated from the change in Gibbs free energy for the deprotonation reaction.

Conceptual Diagram of Computational pKa Prediction:

Computational_pKa_Workflow A Build 3D Structures (Protonated & Deprotonated) B Geometry Optimization (DFT) in Gas Phase A->B C Frequency Calculation (Gibbs Free Energy) B->C D Continuum Solvation Model (e.g., CPCM) B->D F Calculate ΔG of Deprotonation in Solution C->F E Calculate Solvation Free Energy D->E E->F G Predict pKa Value F->G

Sources

Foundational

Technical Guide: Halogenated Nicotinic Acid Derivatives in Drug & Agrochemical Discovery

[1] Executive Summary This technical guide analyzes the synthetic utility and biological significance of halogenated nicotinic acid derivatives. As a Senior Application Scientist, I present this not merely as a catalog o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the synthetic utility and biological significance of halogenated nicotinic acid derivatives. As a Senior Application Scientist, I present this not merely as a catalog of compounds, but as a strategic framework for leveraging halogen positioning (C2, C5, C6) to dictate chemical reactivity and biological outcome. These scaffolds are the linchpins in the synthesis of blockbuster antiretrovirals (Nevirapine), herbicides (Nicosulfuron), and emerging PET radiotracers.

Part 1: Chemical Architecture & Orthogonal Reactivity

The strategic value of halogenated nicotinic acids lies in the electronic distinctiveness of the pyridine ring positions.[1] The nitrogen atom induces a permanent dipole, creating a gradient of electron density that defines the reactivity of the halogen substituents.

The C2-Position (2-Chloronicotinic Acid)
  • Electronic State: Highly electron-deficient due to the adjacent electronegative nitrogen and the electron-withdrawing carboxyl group at C3.

  • Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at C2 is an excellent leaving group, activated by the ring nitrogen. This allows for facile displacement by amines, alkoxides, and thiols without the need for transition metal catalysis.

  • Application: Key intermediate for fusing rings (e.g., diazepinones in Nevirapine).

The C5-Position (5-Bromonicotinic Acid)[2]
  • Electronic State: Electronically neutral relative to C2/C4. The C5 position is not activated for SNAr.

  • Primary Reactivity: Metal-Catalyzed Cross-Coupling . The C-Br bond is robust enough to survive standard organic transformations but reactive enough for oxidative addition to Pd(0).

  • Application: Ideal for Suzuki-Miyaura or Sonogashira couplings to generate biaryl libraries (e.g., kinase inhibitors).

The C6-Position (6-Fluoronicotinic Acid)[3][4][5][6]
  • Electronic State: The C-F bond is extremely strong and metabolically stable.

  • Primary Reactivity: Metabolic Blocking & Lipophilicity Modulation . Fluorine is rarely used as a leaving group here; instead, it is installed to prevent oxidative metabolism (blocking P450 sites) or to serve as a radiolabel (18F) for PET imaging.

Part 2: Visualizing Synthetic Logic

The following diagram illustrates the divergent synthetic pathways dictated by the halogen position.

SyntheticPathways cluster_legend Legend NicotinicAcid Nicotinic Acid (Starting Material) NOxide Nicotinic Acid N-Oxide NicotinicAcid->NOxide H2O2, AcOH FiveBromo 5-Bromonicotinic Acid (Cross-Coupling Active) NicotinicAcid->FiveBromo Br2, SOCl2 High Temp TwoChloro 2-Chloronicotinic Acid (S_NAr Active) NOxide->TwoChloro POCl3, PCl5 (Chlorination) Nevirapine Nevirapine (Antiviral) TwoChloro->Nevirapine Cyclization w/ Aminopyridine Agrochem Diflufenican (Herbicide) TwoChloro->Agrochem Amidation & Etherification Suzuki 5-Aryl Nicotinates (Library Gen) FiveBromo->Suzuki Pd(PPh3)4 Ar-B(OH)2 KinaseInhib Kinase Inhibitors (Targeted Therapy) Suzuki->KinaseInhib SAR Optimization key Blue: Start | Red: S_NAr Scaffold | Yellow: Coupling Scaffold | Green: Product

Caption: Divergent synthetic workflows for C2 (SNAr) and C5 (Cross-Coupling) functionalization of nicotinic acid.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating , meaning they include specific checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of 2-Chloronicotinic Acid (via N-Oxide)

Rationale: Direct chlorination of the pyridine ring is difficult. The N-oxide intermediate activates the C2 and C4 positions for nucleophilic attack by chloride ions.

  • N-Oxidation:

    • Dissolve nicotinic acid (1.0 eq) in glacial acetic acid. Add 30% H2O2 (1.5 eq) dropwise.

    • Heat to 70-80°C for 3 hours.

    • Checkpoint 1 (TLC): Monitor consumption of nicotinic acid (mobile phase: MeOH/DCM 1:9). The N-oxide is more polar.

  • Chlorination:

    • Suspend the isolated N-oxide in POCl3 (excess, acts as solvent/reagent). Add PCl5 (1.1 eq) to facilitate reaction.

    • Reflux at 105°C for 4 hours.

    • Checkpoint 2 (Visual): The suspension should turn into a clear, dark solution, indicating conversion to the acid chloride intermediate.

  • Hydrolysis & Isolation:

    • Cool to RT and pour onto crushed ice (Exothermic! Use caution).

    • Adjust pH to 2.0-3.0 using saturated Na2CO3. The product precipitates.[2]

    • Validation: Melting point should be 176–178°C (dec).

Protocol B: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

Rationale: This protocol uses a ligand-free Pd system or standard Pd(PPh3)4 to attach aryl groups at C5, critical for exploring chemical space in drug discovery.

  • Setup:

    • In a Schlenk flask, combine 5-bromonicotinic acid (1.0 eq), Aryl-boronic acid (1.2 eq), and K2CO3 (3.0 eq).

    • Solvent system: DMF/H2O (4:1) or Toluene/EtOH (9:1).[3]

    • Catalyst: Pd(PPh3)4 (5 mol%).[3]

  • Reaction:

    • Degas with Argon for 5 minutes (Critical: O2 kills the catalyst).

    • Heat to 90°C for 12-24 hours.

    • Checkpoint 1 (Color): Reaction mixture typically changes from yellow to black (Pd precipitation) upon completion.

  • Workup:

    • Filter through Celite to remove Pd black. Acidify filtrate to pH 3-4 to precipitate the 5-aryl nicotinic acid.

    • Validation: 1H NMR should show disappearance of the C5-H signal and appearance of new aromatic protons.

Part 4: Quantitative Data & Applications

Table 1: Comparative Reactivity & Applications
DerivativeHalogen PositionElectronic EffectPrimary ReactionKey Commercial Product
2-Chloronicotinic Acid C2 (Ortho to N)Strong e- withdrawingSNAr (Cl displacement)Nevirapine (HIV), Diflufenican (Herbicide)
5-Bromonicotinic Acid C5 (Meta to N)Inductive w/o resonance activationPd-Catalyzed CouplingNicergoline (Vasodilator), Kinase Inhibitors
6-Fluoronicotinic Acid C6 (Para to N)Metabolic Blocking18F-Labeling / Stability[18F]SFPy (PET Tracer), F-Polymers
Biological Significance[1][8][9][10]
  • Agrochemicals: The 2-chloro derivative is the precursor to Nicosulfuron. The mechanism involves the displacement of the chlorine by an amine or sulfonamide, linking the pyridine ring to a sulfonylurea bridge, which inhibits acetolactate synthase (ALS) in weeds.

  • Oncology: 5-substituted nicotinamides (derived from 5-bromo) act as PARP inhibitors. The nicotinamide moiety mimics the NAD+ substrate, while the 5-aryl group extends into the hydrophobic pocket of the enzyme.

Part 5: Future Outlook (C-H Activation)

The field is moving away from pre-halogenated starting materials toward direct C-H functionalization . Recent literature suggests that directing groups (like the carboxylate at C3) can guide transition metals (Rh, Ru) to selectively activate the C2 or C4 positions, potentially bypassing the need for the 2-chloro intermediate. However, for industrial scale-up, the halogenated derivatives remain the gold standard due to cost and reliability.

References

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.

  • 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. BenchChem Application Notes.

  • Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides. Journal of Agricultural and Food Chemistry.

  • One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester. Journal of Medicinal Chemistry.

  • 2-Chloronicotinic acid: Properties and Industrial Applications. Grokipedia.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules.

Sources

Exploratory

A Technical Guide to the Potential Biological Activities of 2-Bromo-5-hydroxynicotinic Acid

Abstract 2-Bromo-5-hydroxynicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3), a fundamental molecule in cellular metabolism. While direct research on this specific compound is nascent, its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-5-hydroxynicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3), a fundamental molecule in cellular metabolism. While direct research on this specific compound is nascent, its structural features—a pyridine ring, a carboxylic acid group, a hydroxyl group, and a bromine atom—position it as a compelling scaffold for drug discovery. This guide synthesizes data from structurally related compounds to explore the potential biological activities of 2-Bromo-5-hydroxynicotinic acid. Drawing parallels from other brominated and hydroxylated nicotinic acid derivatives, we postulate significant potential in anti-inflammatory, antimicrobial, and anticancer applications. We further delineate plausible mechanisms of action, including the inhibition of key inflammatory pathways like NF-κB and MAPK, and provide robust, field-proven experimental protocols for the systematic evaluation of these activities. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to investigate this promising chemical entity.

Introduction: The Rationale for Derivatizing a Core Scaffold

Nicotinic acid, also known as niacin or Vitamin B3, is a well-established player in human health, primarily recognized for its role in lipid metabolism. In pharmacological doses, it effectively modulates plasma lipid profiles, reducing triglycerides and LDL cholesterol while increasing HDL cholesterol.[1][2][3] This activity is largely mediated through the activation of G protein-coupled receptors like HCA2.[1]

The true potential of a core scaffold like nicotinic acid, however, lies in its chemical tractability. Medicinal chemists frequently modify such foundational structures to enhance potency, alter selectivity, or unlock entirely new biological functions.[4] The introduction of substituents can profoundly change a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.[5]

2-Bromo-5-hydroxynicotinic acid is a product of such strategic modification. The introduction of:

  • A hydroxyl (-OH) group at the 5-position introduces a potent hydrogen bond donor and acceptor, potentially increasing binding affinity to enzyme active sites. Phenolic hydroxyl groups are also hallmarks of many antioxidant compounds.[4]

  • A bromo (-Br) atom at the 2-position, a halogen, significantly alters the electronic landscape of the pyridine ring and increases the molecule's lipophilicity.[6] This can enhance membrane permeability and facilitate unique interactions within protein binding pockets.[5][6]

This guide will systematically deconstruct the therapeutic potential of this molecule by examining the established activities of its structural relatives.

Postulated Biological Activities and Mechanistic Insights

Based on an extensive review of analogous compounds, we can forecast several key biological activities for 2-Bromo-5-hydroxynicotinic acid.

Table 1: Summary of Potential Biological Activities
Potential Activity Proposed Mechanism of Action Evidence from Related Compounds
Anti-inflammatory & Analgesic Inhibition of COX-1/COX-2 enzymes; Downregulation of pro-inflammatory cytokines (TNF-α, IL-6); Inhibition of NF-κB and MAPK signaling pathways.Derivatives of 2-bromophenyl nicotinic acid show potent analgesic and anti-inflammatory effects.[7][8][9][10] A structurally similar brominated phenol inhibits iNOS and COX-2 expression via NF-κB and MAPK pathways.[11]
Antimicrobial Disruption of bacterial cell wall or membrane integrity; Inhibition of essential microbial enzymes.Salicylanilide derivatives containing bromine show activity against Gram-positive bacteria.[12] The presence of a bromine atom and phenol hydroxyl groups is linked to antibacterial efficacy.[13]
Anticancer / Cytotoxic Induction of apoptosis; Inhibition of key cell cycle or survival signaling pathways; Inhibition of enzymes like topoisomerase.Derivatives of 5-bromonicotinic acid are being explored as anticancer agents.[5] Ruthenium complexes incorporating nicotinic acid ligands show cytotoxicity against various human cancer cell lines.[14][15] Natural bromophenols induce apoptosis in leukemia cells.[16]
Antioxidant Direct scavenging of free radicals (e.g., ROS); Upregulation of endogenous antioxidant systems (e.g., Nrf2 pathway).Phenolic compounds are well-known antioxidants.[16] Nicotinic acid derivatives with hydroxyl groups exhibit antioxidant properties.[4] Bromophenol derivatives have been shown to protect against oxidative stress.[16][17]
Enzyme Inhibition Competitive or non-competitive binding to enzyme active or allosteric sites.The core structure is suitable for interacting with various enzyme classes, including proteases, kinases, and metabolic enzymes.[18][19][20]
Premier Potential: Anti-inflammatory Action

The most compelling evidence points toward a significant anti-inflammatory role. Studies on a series of 2-substituted phenyl derivatives of nicotinic acid, including those with a 2-bromophenyl group, have demonstrated distinctive analgesic and anti-inflammatory activities, in some cases superior to the reference drug mefenamic acid.[7][8][10]

Causality of Action: This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[9][21] Furthermore, these compounds have been shown to reduce serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][10]

A closely related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, was found to exert its anti-inflammatory effects in RAW 264.7 macrophages by suppressing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[11] Mechanistically, it achieved this by inhibiting the phosphorylation and degradation of IκB-α, which prevents the nuclear translocation of the master inflammatory regulator NF-κB.[11] It also reduced the phosphorylation of ERK and JNK, key components of the MAPK signaling pathway.[11] This provides a highly plausible and testable mechanism for 2-Bromo-5-hydroxynicotinic acid.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds ERK ERK TLR4->ERK Activates Signaling Cascade JNK JNK TLR4->JNK Activates Signaling Cascade IKK IKK TLR4->IKK Activates Signaling Cascade pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) pERK->Genes Promote Transcription pJNK->Genes Promote Transcription IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases pIkBa p-IκBα (Degraded) IkBa_NFkB->pIkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_nuc->Genes Promote Transcription Compound 2-Bromo-5-hydroxynicotinic acid (Hypothesized) Compound->ERK Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation Compound->IKK Inhibits Phosphorylation

Fig. 1: Hypothesized Anti-inflammatory Mechanism.
Enzyme Inhibition: A Fundamental Mechanism

Many drugs exert their effects by inhibiting enzymes.[22] Enzyme inhibitors can be classified broadly as competitive, non-competitive, or uncompetitive.

  • Competitive inhibitors resemble the substrate and bind to the enzyme's active site, directly competing with the substrate.[18]

  • Non-competitive inhibitors bind to an allosteric (secondary) site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[18][20]

Given its structural features, 2-Bromo-5-hydroxynicotinic acid could function as either type of inhibitor, depending on the target enzyme. Its carboxylic acid and hydroxyl moieties are prime candidates for forming interactions within an enzyme's active site, while the overall structure could fit into an allosteric pocket.

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme E_S E-S Complex E1->E_S E_I E-I Complex (Inactive) E1->E_I S1 Substrate S1->E1 I1 Inhibitor I1->E1 Product1 Product E_S->Product1 E2 Enzyme E_S2 E-S Complex E2->E_S2 E_I2 E-I Complex (Inactive) E2->E_I2 S2 Substrate S2->E2 I2 Inhibitor I2->E2 E_S_I2 E-S-I Complex (Inactive) E_S2->E_S_I2 Product2 Product E_S2->Product2 E_I2->E_S_I2

Fig. 2: General Models of Enzyme Inhibition.

Experimental Protocols for Activity Validation

To empirically validate the hypothesized activities, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for initial screening.

Workflow for In Vitro Screening

G cluster_anti_inflammatory Anti-inflammatory Screening cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening start 2-Bromo-5-hydroxynicotinic acid (Test Compound) cytotox Determine Non-Toxic Concentration Range (MTT Assay on Target Cells) start->cytotox griess Nitric Oxide (NO) Assay (Griess Reagent) cytotox->griess mic Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) cytotox->mic ic50 Determine IC50 (MTT/CCK-8 on Cancer Lines) cytotox->ic50 elisa Cytokine Quantification (ELISA for TNF-α, IL-6) griess->elisa wb Mechanism Validation (Western Blot for p-NF-κB, p-ERK) elisa->wb

Fig. 3: High-Level Experimental Workflow.
Detailed Protocol: In Vitro Anti-inflammatory Assay

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.

  • Cell Culture and Maintenance:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cytotoxicity Assessment (MTT Assay):

    • Objective: To determine the maximum non-toxic concentration of the test compound.

    • Seed 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours.

    • Treat cells with serial dilutions of 2-Bromo-5-hydroxynicotinic acid (e.g., 1 µM to 200 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[23]

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure absorbance at 540 nm.[23] Cell viability is expressed as a percentage relative to the untreated control.

  • Nitric Oxide (NO) Production Assay:

    • Objective: To measure the inhibition of NO, a key inflammatory mediator.

    • Seed 5x10⁴ cells/well in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect 50 µL of supernatant and mix with 50 µL of Griess reagent.[21]

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Objective: To quantify the reduction in pro-inflammatory cytokine secretion.

    • Use the supernatant collected from the NO assay.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[10][21]

Detailed Protocol: Antimicrobial Susceptibility (MIC Assay)

This protocol determines the lowest concentration of the compound that inhibits visible microbial growth.

  • Preparation:

    • Prepare a stock solution of 2-Bromo-5-hydroxynicotinic acid in a suitable solvent (e.g., DMSO).

    • Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

    • Use a 96-well microtiter plate.

  • Procedure (Broth Microdilution):

    • Add 100 µL of appropriate broth (e.g., Mueller-Hinton) to each well.

    • Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration well with no visible turbidity.[12][24]

Data Presentation and Interpretation

Quantitative data from the described assays should be tabulated for clarity and comparison.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC₅₀ (µM)
A549 (Lung Cancer)2-Bromo-5-hydroxynicotinic acidExperimental Value
MCF-7 (Breast Cancer)2-Bromo-5-hydroxynicotinic acidExperimental Value
HepG2 (Liver Cancer)2-Bromo-5-hydroxynicotinic acidExperimental Value
Doxorubicin (Control)Reference Value

Lower IC₅₀ values indicate higher cytotoxic potency.

Table 3: Hypothetical Antimicrobial Data (MIC Values)
Microbial StrainCompoundMIC (µg/mL)
S. aureus (Gram-positive)2-Bromo-5-hydroxynicotinic acidExperimental Value
E. coli (Gram-negative)2-Bromo-5-hydroxynicotinic acidExperimental Value
C. albicans (Fungus)2-Bromo-5-hydroxynicotinic acidExperimental Value
Vancomycin (Control)Reference Value

Lower MIC values indicate higher antimicrobial potency.

Future Directions and Conclusion

The theoretical framework and experimental evidence from related molecules strongly suggest that 2-Bromo-5-hydroxynicotinic acid is a molecule of significant therapeutic potential, particularly as an anti-inflammatory agent. Its structural features make it a prime candidate for inhibiting key inflammatory signaling pathways.

The immediate path forward requires a systematic and rigorous evaluation:

  • Chemical Synthesis and Characterization: The first step is the synthesis and purification of high-quality 2-Bromo-5-hydroxynicotinic acid for biological testing.

  • In Vitro Validation: Execution of the protocols detailed in this guide to confirm and quantify the hypothesized anti-inflammatory, antimicrobial, and cytotoxic activities.

  • Mechanism of Action Studies: For confirmed activities, deeper mechanistic studies, including Western blots for key signaling proteins and specific enzyme inhibition assays, are crucial.[11]

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues (e.g., varying the halogen, altering the position of the hydroxyl group) to build a comprehensive SAR profile, which is essential for optimizing potency and selectivity.[5]

  • In Vivo Efficacy: Promising in vitro results must be validated in relevant animal models of disease (e.g., carrageenan-induced paw edema for inflammation).

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Youssif, B. G., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. PMC. [Link]

  • Lo, Y. S. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Al-Ostoot, F. H. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Ienascu, I. M. C., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

  • Mamedova, G. G., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. [Link]

  • Ngo, T. Q. M., et al. (2024). CYTOTOXIC ACTIVITY OF FRACTIONS AND COMPOUNDS FROM PEPEROMIA PELLUCIDA. Tạp chí Y Dược học. [Link]

  • Kim, J., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

  • LibreTexts, B. (2021). 8.3: Control of Enzymatic Activity. Biology LibreTexts. [Link]

  • Tiperciuc, B., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]

  • Zhang, X., et al. (2022). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. Frontiers. [Link]

  • Zuo, Z., et al. (2013). Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. PMC. [Link]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Khan Academy. (2024). Inhibitors affecting Enzyme Activity. YouTube. [Link]

  • Madhava Rao, V., et al. (2016). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica. [Link]

  • Ross, A. S., & Błauż, A. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. [Link]

  • Santos, A. C. S., et al. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. [Link]

  • Ceylan, M., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PMC. [Link]

  • Denev, P., et al. (2022). Evaluation of the Enzyme Inhibition, Antioxidant, and Antimicrobial Activities of Apricots, Plums, and Their Hybrid Fruits. MDPI. [Link]

  • Santos, A. C. S., et al. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. ResearchGate. [Link]

  • Sacco, R., et al. (2021). Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. PMC. [Link]

  • Višnjevac, A., & Perin, N. (2022). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Esterification of 2-Bromo-5-hydroxynicotinic acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the esterification of 2-Bromo-5-hydroxynicotinic acid (CAS: 1256810-34-0).[1] This guide prioritizes regios...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the esterification of 2-Bromo-5-hydroxynicotinic acid (CAS: 1256810-34-0).[1]

This guide prioritizes regioselectivity and process safety , addressing the specific challenge of esterifying the C3-carboxylic acid without affecting the C5-hydroxyl group or displacing the C2-bromine.[1]

[1]

Part 1: Chemical Strategy & Rationale[1][2]

Substrate Analysis

The target molecule, 2-Bromo-5-hydroxynicotinic acid , presents a unique "push-pull" electronic environment on the pyridine ring:

  • Position 2 (Bromine): Electron-withdrawing.[1] It deactivates the ring nitrogen but is also a potential leaving group (SNAr) under harsh basic conditions.[1]

  • Position 3 (Carboxylic Acid): The target for transformation.[1][2][3][4] Sterically crowded by the ortho-bromine.[1]

  • Position 5 (Hydroxyl): Electron-donating (phenolic character).[1] This is the critical "Control Point." Under basic alkylation conditions (e.g., MeI/K2CO3), this group will compete for alkylation, leading to O-alkylated impurities.[1]

Selected Methodology

To ensure exclusive esterification of the carboxyl group, acid-catalyzed pathways are required.[1] Basic conditions must be avoided to prevent deprotonation of the 5-OH (pKa ~8-9) and subsequent O-alkylation.[1]

We present two validated protocols:

  • Method A: Thionyl Chloride Activation (Preferred): Generates the acid chloride in situ.[1] Irreversible, high-yielding, and drives the reaction to completion via removal of SO2 and HCl gases.[1]

  • Method B: Fischer Esterification (Alternative): Equilibrium-driven using H2SO4.[1] Slower, but avoids the handling of vigorous thionyl chloride.[5]

Part 2: Experimental Protocols

Method A: Thionyl Chloride (SOCl₂) Mediated Esterification

Best for: Scale-up, high conversion, and difficult-to-dissolve substrates.[1]

Reagents & Equipment[5][6][7]
  • Substrate: 2-Bromo-5-hydroxynicotinic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq)

  • Solvent: Anhydrous Methanol (MeOH) (10–20 volumes)

  • Catalyst: DMF (Cat.[1] 1-2 drops - optional, accelerates acid chloride formation)[1]

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), ice bath, dropping funnel.[1]

Step-by-Step Procedure
  • Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. Flush with Nitrogen/Argon.[1]

  • Solvation: Charge the flask with anhydrous Methanol (MeOH). Cool the solvent to 0–5°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise to the cold MeOH over 30 minutes.

    • Technical Note: This generates anhydrous HCl in situ.[1] The reaction is highly exothermic; maintain internal temp <10°C.[1]

  • Addition: Add 2-Bromo-5-hydroxynicotinic acid in portions to the HCl/MeOH solution.

    • Note: The starting material may be a suspension initially; it will dissolve as the reaction progresses.[1]

  • Reflux: Remove the ice bath. Heat the mixture to reflux (approx. 65°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or HPLC.[1] The acid chloride intermediate is transient; look for the disappearance of the acid peak.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess SOCl₂.[1]

    • Neutralization: Resuspend the residue in EtOAc. Carefully wash with saturated NaHCO₃ solution (pH 7–8).[1] Caution: CO₂ evolution.[1]

    • Separate organic layer, dry over Na₂SO₄, and concentrate to yield the methyl ester.[5]

Method B: Sulfuric Acid (H₂SO₄) Catalyzed Fischer Esterification

Best for: Small scale, safety-restricted labs (avoiding SOCl₂).[1]

Reagents
  • Substrate: 2-Bromo-5-hydroxynicotinic acid (1.0 eq)

  • Catalyst: Conc. H₂SO₄ (2.0 eq)[1]

  • Solvent: Methanol (MeOH) (20 volumes)

Step-by-Step Procedure
  • Dissolution: Suspend the substrate in Methanol at room temperature.

  • Acidification: Add Conc. H₂SO₄ dropwise.[1] (Exothermic).[1]

  • Reaction: Heat to reflux (65°C) for 12–18 hours .

    • Critical: This is an equilibrium reaction.[1] If conversion stalls, add trimethyl orthoformate (TMOF) as a water scavenger or use a Dean-Stark trap (if using higher boiling alcohols).[1]

  • Workup:

    • Concentrate the mixture to ~20% volume.[1]

    • Pour into crushed ice/water.

    • Adjust pH to ~8 with solid NaHCO₃.[1] The ester often precipitates as a solid.[1] Filter and dry.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway for Method A, highlighting the critical selectivity that avoids the 5-OH side reaction.

EsterificationMechanism Substrate 2-Bromo-5-hydroxynicotinic acid (Zwitterionic Solid) Activation Activation Step (SOCl2 / MeOH) Substrate->Activation Dissolution SideReaction RISK: O-Alkylation (Avoided by Acidic Conditions) Substrate->SideReaction Only in Base Intermediate Intermediate: Acid Chloride / Activated Complex (Transient) Activation->Intermediate + HCl (in situ) Product Product: Methyl 2-bromo-5-hydroxynicotinate Intermediate->Product + MeOH - SO2, - HCl

Figure 1: Reaction pathway for Thionyl Chloride mediated esterification. Note the acidic environment protects the phenolic 5-OH from alkylation.[1]

Part 4: Quality Control & Data Specifications

Expected Analytical Data

Upon isolation, the product (Methyl 2-bromo-5-hydroxynicotinate) should conform to the following specifications.

TestSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation of phenol.[1]
HPLC Purity > 98.0% (Area %)Monitor for unreacted acid (RT shift).
1H NMR (DMSO-d6) δ ~3.8-3.9 ppm (s, 3H, -OCH3)Diagnostic singlet for methyl ester.[1]
MS (ESI+) [M+H]+ = 232/234Characteristic Br isotope pattern (1:1).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Method B)Switch to Method A (SOCl₂) or increase reflux time.
Impurity: O-Methylation Basic conditions presentEnsure glassware is acid-washed; never use K₂CO₃/MeI for this specific transformation.[1]
Dark Product Oxidation of 5-OHPerform reaction under Nitrogen/Argon atmosphere.[1]
Stalled Reaction Water in solventUse anhydrous Methanol; water hydrolyzes the Acid Chloride back to Acid.[1]

References

  • Vertex Pharmaceuticals Inc. (2012).[1] Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. CN102321016B.[1] (Describes analogous SOCl₂/MeOH esterification protocols for brominated nicotinic acids). Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids to Give Acid Halides.[1][3][4] (Mechanistic grounding for Method A). Link

  • BenchChem. 5-Bromonicotinic Acid Technical Guide. (Physical property reference for analogous pyridine carboxylic acids). Link[1]

  • PubChem. 2-Amino-5-bromonicotinic acid.[1][8] (Structural analog data and safety classification). Link[1]

Sources

Application

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 2-Bromo-5-hydroxynicotinic Acid

Introduction: Strategic Modification of a Privileged Scaffold 2-Bromo-5-hydroxynicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its trifunctional na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Privileged Scaffold

2-Bromo-5-hydroxynicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its trifunctional nature—a pyridine ring, a carboxylic acid, a hydroxyl group, and a bromine atom—offers multiple points for chemical modification. The hydroxyl group, in particular, serves as a crucial handle for introducing a diverse array of functionalities, thereby modulating the molecule's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are pivotal in tailoring the compound for specific biological targets or material applications.[2][3]

This guide provides an in-depth exploration of the key strategies for the selective functionalization of the hydroxyl group in 2-Bromo-5-hydroxynicotinic acid. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address the critical aspect of chemoselectivity.

Pillar 1: The Principle of Chemoselectivity

The primary challenge in modifying 2-Bromo-5-hydroxynicotinic acid is achieving chemoselectivity—the preferential reaction of a reagent with one functional group in the presence of others.[4][5] The molecule presents three potentially reactive sites under various conditions: the phenolic hydroxyl group (nucleophilic), the carboxylic acid (acidic, can be activated to an electrophile), and the pyridine nitrogen (basic, nucleophilic).

Achieving selective functionalization of the hydroxyl group hinges on carefully selecting reagents and conditions that favor its reactivity over the other groups. For instance, in basic conditions, the phenolic hydroxyl (pKa ≈ 8-10) is more readily deprotonated than the carboxylic acid is deprotonated a second time, forming a potent nucleophile. Conversely, strongly acidic conditions might protonate the pyridine nitrogen, deactivating the ring towards certain electrophilic attacks. Understanding these reactivity patterns is paramount for predictable and high-yielding synthesis.[6][7]

Pillar 2: Core Functionalization Strategies & Protocols

This section details the primary methods for hydroxyl group modification: O-alkylation, O-acylation, and derivatization via the Mitsunobu reaction. Each protocol is designed as a self-validating system, with clear steps and rationales.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers.[8] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an organohalide or a similar electrophile.[9][10][11] The first step, deprotonation of the hydroxyl group, is critical for activating the substrate.

G cluster_0 Williamson Ether Synthesis Start 2-Bromo-5-hydroxynicotinic acid Alkoxide Intermediate Phenoxide Start->Alkoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Alkoxide Product 2-Bromo-5-alkoxynicotinic acid Alkoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) (e.g., CH3I, BnBr) AlkylHalide->Product

Caption: General workflow for Williamson ether synthesis.

Protocol 1: Synthesis of 2-Bromo-5-methoxynicotinic Acid

  • Reagents & Materials:

    • 2-Bromo-5-hydroxynicotinic acid (1.0 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • Methyl iodide (CH₃I) (1.5 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-hydroxynicotinic acid and anhydrous DMF (approx. 0.2 M concentration).

    • Add anhydrous potassium carbonate to the stirring solution.

    • Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide should be observed.

    • Add methyl iodide dropwise to the suspension.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate may form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary: O-Alkylation Conditions

Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF50-6085-95
Ethyl BromideK₂CO₃DMF60-7080-90
Benzyl BromideNaHTHF/DMF25-5080-92
Allyl BromideCs₂CO₃Acetonitrile50-6088-96
B. O-Acylation for Ester Synthesis

Esterification of the phenolic hydroxyl group is readily achieved using activated carboxylic acid derivatives like acyl chlorides or anhydrides.[12] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acidic byproduct (e.g., HCl).

G cluster_1 O-Acylation Reaction Start 2-Bromo-5-hydroxynicotinic acid Product 2-Bromo-5-acyloxynicotinic acid Start->Product Nucleophilic Acyl Substitution Base Base (e.g., Pyridine, Et3N) Base->Product Acid Scavenger AcylatingAgent Acylating Agent (e.g., Ac2O, BzCl) AcylatingAgent->Product

Caption: General scheme for O-acylation of the hydroxyl group.

Protocol 2: Synthesis of 5-(Acetyloxy)-2-bromonicotinic Acid

  • Reagents & Materials:

    • 2-Bromo-5-hydroxynicotinic acid (1.0 equiv)

    • Acetic anhydride (Ac₂O) (2.0 equiv)

    • Pyridine, anhydrous

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Suspend 2-Bromo-5-hydroxynicotinic acid in anhydrous DCM in a round-bottom flask.

    • Add pyridine (acting as both solvent and base, or use 3-4 equiv in DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetic anhydride dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with cold 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

C. Mitsunobu Reaction: A Versatile Alternative

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including ethers and esters, typically with inversion of stereochemistry.[13][14][15] It utilizes a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The reaction proceeds under mild, neutral conditions.[13]

The mechanism involves the formation of a key phosphonium intermediate, which activates the hydroxyl group as a good leaving group.[14]

G cluster_2 Mitsunobu Reaction Workflow Start 2-Bromo-5-hydroxynicotinic acid Intermediate Activated Oxyphosphonium Intermediate Start->Intermediate Reagents PPh3 + DEAD/DIAD Reagents->Intermediate Nucleophile Nucleophile (Nu-H) (e.g., R'-OH, R'-COOH) Product Functionalized Product (2-Bromo-5-(Nu)-nicotinic acid) Nucleophile->Product Intermediate->Product SN2 Attack Byproducts Ph3P=O + Reduced Azodicarboxylate Product->Byproducts G Setup Reaction Setup (Inert atmosphere, anhydrous solvents) Monitoring Reaction Monitoring (TLC, LC-MS) Setup->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Sources

Method

Using 2-Bromo-5-hydroxynicotinic acid in heterocyclic scaffold synthesis

Strategic Overview: The Trifunctional Advantage 2-Bromo-5-hydroxynicotinic acid (CAS: 1256816-67-1 or 1256810-34-0) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomer (5-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Trifunctional Advantage

2-Bromo-5-hydroxynicotinic acid (CAS: 1256816-67-1 or 1256810-34-0) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomer (5-bromo-2-hydroxynicotinic acid), this molecule offers a unique orthogonal reactivity profile that allows for the rapid generation of high-value pharmacophores, particularly pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,6-naphthyridines .

Its value lies in its three distinct reactive handles, which can be engaged sequentially without cross-interference:

  • C2-Bromine: Highly activated for

    
     and Pd-catalyzed cross-couplings due to the electron-withdrawing effect of the pyridine nitrogen and the C3-carboxyl group.
    
  • C3-Carboxylic Acid: A handle for amidation, esterification, or cyclization to form fused bicyclic systems.

  • C5-Hydroxyl: A handle for etherification to tune solubility and lipophilicity (LogD), located in the meta position relative to the nitrogen, minimizing electronic deactivation of the ring.

Reactivity Analysis & Chemo-selectivity Map

To successfully utilize this scaffold, one must understand the electronic "heat map" of the molecule. The diagram below illustrates the hierarchy of reactivity, guiding the order of operations for synthesis.

ReactivityMap Scaffold 2-Bromo-5-hydroxynicotinic Acid C2_Br Pos 2: Bromine (High Reactivity) Target: Suzuki/Buchwald/SnAr Scaffold->C2_Br C3_COOH Pos 3: Carboxylic Acid (Moderate Reactivity) Target: Amidation/Cyclization Scaffold->C3_COOH C5_OH Pos 5: Hydroxyl (Tunable Reactivity) Target: Etherification/Protection Scaffold->C5_OH Kinase Inhibitor Core Kinase Inhibitor Core C2_Br->Kinase Inhibitor Core Pd-Cat Fused Bicycles Fused Bicycles C3_COOH->Fused Bicycles Condensation ADME Optimization ADME Optimization C5_OH->ADME Optimization Alkylation

Caption: Orthogonal reactivity map. Red indicates the site most susceptible to metal insertion; Yellow indicates the condensation handle; Blue indicates the modification site for physicochemical properties.

Application Notes: Critical Considerations

Isomer Verification (Safety & Integrity)

CRITICAL WARNING: Commercial vendors often confuse this scaffold with 5-bromo-2-hydroxynicotinic acid (CAS 104612-36-4).

  • Target (Correct): Br at C2, OH at C5. The C2-Br is labile.

  • Isomer (Incorrect): Br at C5, OH at C2 (tautomerizes to pyridone). The C5-Br is sluggish.

  • Verification: Always verify via

    
    -NMR. The target molecule will show two doublets with meta-coupling (
    
    
    
    Hz) but distinct chemical shifts due to the asymmetry relative to the nitrogen.
Sequence of Functionalization

For library generation, the recommended sequence is Protection


 Coupling 

Cyclization
.
  • Step 1 (Protection): The C3-COOH and C5-OH protons are acidic. Protect C3 as a methyl ester and C5 as a methoxymethyl (MOM) or benzyl ether to prevent catalyst poisoning during Pd-coupling.

  • Step 2 (C2-Diversification): Perform Suzuki-Miyaura coupling at C2. The electron-deficient nature of the pyridine ring at C2 makes oxidative addition of Pd(0) rapid, often requiring milder conditions than phenyl bromides.

  • Step 3 (Cyclization): Hydrolyze the ester and cyclize with guanidine or amidines to form the pyrido-pyrimidine core.

Detailed Protocol: Synthesis of a C2-Arylated Scaffold

Objective: Synthesis of Methyl 5-(benzyloxy)-2-(4-fluorophenyl)nicotinate (Intermediate for kinase inhibitor synthesis).

Experimental Workflow Diagram

Workflow Start Start: 2-Bromo-5-hydroxynicotinic acid Step1 Step 1: Esterification & Etherification (MeOH/H2SO4 then BnBr/K2CO3) Start->Step1 Activation Step2 Step 2: Suzuki Coupling (4-F-Ph-B(OH)2, Pd(dppf)Cl2) Step1->Step2 C2-Arylation Step3 Step 3: Purification (Flash Chromatography) Step2->Step3 Isolation

Caption: Modular workflow for transforming the raw acid into a functionalized biaryl core.

Reagents & Equipment[1][2]
  • Substrate: 2-Bromo-5-hydroxynicotinic acid (1.0 eq)

  • Reagents: Methanol (anhydrous),

    
     (conc.), Benzyl bromide (1.1 eq), 
    
    
    
    , 4-Fluorophenylboronic acid (1.2 eq).
  • Catalyst:

    
     (5 mol%).
    
  • Solvent System: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology

Phase A: Scaffold Stabilization (Esterification/Protection)

  • Dissolve 2-bromo-5-hydroxynicotinic acid (10 mmol) in anhydrous MeOH (50 mL).

  • Add conc.

    
     (1 mL) dropwise at 0°C.
    
  • Reflux for 12 hours. Monitor by TLC (The acid spot will disappear; a less polar ester spot appears).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
    . Dry (
    
    
    
    ) and concentrate to yield the methyl ester .
  • In situ Protection: Dissolve the crude ester in DMF (20 mL). Add

    
     (1.5 eq) and Benzyl bromide (1.1 eq). Stir at RT for 4 hours.
    
  • Checkpoint: Isolate Methyl 2-bromo-5-(benzyloxy)nicotinate via silica gel chromatography (Hex/EtOAc). This is your stable "Building Block A".

Phase B: Suzuki-Miyaura Coupling (C2-Arylation)

  • Setup: In a microwave vial or pressure tube, combine:

    • Building Block A (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • 
       (3.0 eq) - Note: Cesium carbonate is preferred over Potassium carbonate for steric reasons in ortho-substituted pyridines.
      
    • 
       (0.05 eq)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration relative to substrate).

  • Reaction: Purge with Argon for 5 mins. Seal and heat to 90°C for 4 hours (or 110°C for 30 mins in Microwave).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with Brine.

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Phase C: Data Validation

ParameterExpected ResultTroubleshooting Note
Appearance Off-white solidDark oil indicates Pd contamination (use thiol scavenger).
Yield 75-85%Low yield? Check for protodeboronation of the boronic acid.
1H-NMR New aromatic signals (4H). Loss of broad OH peak.Ensure distinct separation of pyridine protons.

Troubleshooting & Optimization

  • Issue: Hydrodebromination.

    • Symptom:[1][2] Formation of the non-coupled product (Br replaced by H).

    • Cause: Overheating or excess water in the solvent.

    • Fix: Switch to anhydrous Toluene/DMF (10:1) and use

      
       as the base.
      
  • Issue: Sluggish

    
     Reactions. 
    
    • Context: If attempting to displace the Br with an amine instead of Suzuki coupling.

    • Fix: The C5-OH (electron donor) deactivates the ring slightly. Protection as an ester (electron withdrawing) at C5 or using the C3-ester (electron withdrawing) is mandatory to activate the C2 position for nucleophilic attack.

References

  • Suzuki Coupling Methodology

    • BenchChem Application Notes. "Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one" (Adapted for hindered bromides).[3]

    • Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[3]

  • Scaffold Synthesis & Applications

    • Mont, N., et al.[4] "A three-component synthesis of pyrido[2,3-d]pyrimidines." Tetrahedron Letters, 2003.[4]

    • Abdolmohammadi, S., & Balalaie, S. "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives..."[5] International Journal of Organic Chemistry, 2012.[5]

  • Chemical Property Verification

    • PubChem Compound Summary for 2-Bromo-5-hydroxynicotinic acid derivatives.

Sources

Application

Buchwald-Hartwig amination conditions for 2-bromo-pyridines

Application Note: Advanced Protocols for Buchwald-Hartwig Amination of 2-Bromopyridines Executive Summary The amination of 2-bromopyridines represents a distinct challenge in palladium-catalyzed cross-coupling.[1][2] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Buchwald-Hartwig Amination of 2-Bromopyridines

Executive Summary

The amination of 2-bromopyridines represents a distinct challenge in palladium-catalyzed cross-coupling.[1][2] Unlike electron-rich aryl halides, 2-halopyridines are prone to catalytic failure due to two primary factors: competitive coordination (the "chelate effect" where the pyridine nitrogen binds Pd, displacing ligands) and electronic deactivation (making oxidative addition sluggish).[1]

This guide moves beyond legacy conditions (e.g., BINAP/Pd₂(dba)₃) which often fail for these substrates.[1] We present a validated, third-generation (G3) precatalyst workflow utilizing BrettPhos and RuPhos systems. These bulky, electron-rich biaryl phosphine ligands sterically preclude the formation of inactive Pd-pyridine dimers, ensuring high turnover numbers (TON) and reproducibility in drug discovery and process chemistry environments.[1]

Mechanistic Insight: The "Dead-End" Dimer

To troubleshoot these reactions, one must understand the failure mode. In standard conditions, the pyridine nitrogen is a competent ligand. Following oxidative addition, the electron-deficient pyridyl palladium species is prone to bridging, forming stable


-halogen dimers or bis-pyridyl complexes that exit the catalytic cycle.[1]

Figure 1: Catalytic Cycle & Failure Modes The diagram below illustrates the competition between the productive cycle and the formation of the inactive resting state (Node in Red).

BuchwaldMechanism Start Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (L-Pd(Ar)-Br) Start->OxAdd + 2-Br-Py AmineBind Amine Coordination (L-Pd(Ar)(NHR2)-Br) OxAdd->AmineBind + Amine Poison FAILURE MODE: Stable Pyridyl Dimer (Catalyst Death) OxAdd->Poison Low Steric Bulk Ligand Pyridine N-Coordination Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start Regenerate Pd(0)

Caption: Figure 1.[1] The catalytic cycle showing the off-cycle dimerization pathway (Red) common in 2-halopyridines when using non-bulky ligands.

Strategic Optimization: The Toolbox

Successful coupling requires a "Lock and Key" approach between the amine class and the ligand.

A. Ligand Selection (The Steric Wall)

We utilize Dialkylbiaryl Phosphines . The sheer size of the lower aryl ring (substituted with isopropyl or cyclohexyl groups) creates a "pocket" that forces the reaction to proceed while physically blocking the pyridine nitrogen from binding to the palladium center.

Amine ClassRecommended LigandRationale
Primary Amines (Alkyl/Aryl)BrettPhos Highest mono-selectivity; prevents double arylation.[1]
Secondary Amines (Cyclic/Acyclic)RuPhos Exceptional reactivity; prevents

-hydride elimination.[1]
Challenging/Hindered tBuBrettPhos For extremely hindered substrates or weak nucleophiles.
B. The Precatalyst Revolution (G3/G4)

Do not use Pd(OAc)₂ or Pd₂(dba)₃ for difficult 2-pyridines. [1]

  • Why? Pd(II) salts require reduction to Pd(0) by the amine or phosphine.[1] Electron-poor pyridines retard this activation.[1]

  • Solution: Use G3-Precatalysts (e.g., RuPhos Pd G3).[1] These are pre-formed Pd(II) species that activate rapidly upon exposure to base, releasing the active L-Pd(0) species quantitatively, regardless of the substrate's electronics.[1]

Standardized Protocols

Protocol A: Primary Amines (The BrettPhos Method)

Target: Coupling 2-bromo-4-methylpyridine with aniline or n-butylamine.[1]

Reagents:

  • Substrate: 2-Bromopyridine derivative (1.0 equiv)

  • Amine: Primary amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (0.01 – 0.02 equiv / 1-2 mol%)[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)[1]

Step-by-Step:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the aryl halide (if solid), NaOtBu, and BrettPhos Pd G3.

  • Additions: Add the solvent (concentration 0.2 M). Add the amine and aryl halide (if liquid) via syringe.

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 100 °C for 1–4 hours. (Note: 2-pyridines often require higher activation energy than phenyl bromides).[1]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Secondary Amines (The RuPhos Method)

Target: Coupling 2-bromopyridine with morpholine or piperidine.[1]

Reagents:

  • Catalyst: RuPhos Pd G3 (1-2 mol%)[1]

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)[1]

  • Solvent: THF (if using LHMDS) or Toluene.[1][3]

Modifications:

  • Secondary amines are often more nucleophilic but sterically demanding. RuPhos handles this balance best.

  • Temperature: Can often run at 80 °C .

  • Base Sensitivity: If the substrate contains esters or nitriles, swap NaOtBu for LHMDS (Lithium Hexamethyldisilazide) and run in THF at 65 °C.

Workflow Decision Tree

Use this logic flow to select the starting conditions for your specific substrate.

DecisionTree Input Start: 2-Bromopyridine + Amine AmineType Amine Type? Input->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary BaseSens Base Sensitive Groups? (Esters, Nitro, Nitrile) Primary->BaseSens Secondary->BaseSens Sol_Brett Protocol A: BrettPhos Pd G3 NaOtBu, 100°C BaseSens->Sol_Brett No Sol_Ru Protocol B: RuPhos Pd G3 NaOtBu, 80°C BaseSens->Sol_Ru No (Secondary) Sol_LHMDS Protocol C: RuPhos/BrettPhos Pd G3 LHMDS, THF, 65°C BaseSens->Sol_LHMDS Yes

Caption: Figure 2. Decision matrix for ligand and base selection based on amine class and functional group tolerance.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or failed activation.[1]Switch from Pd(OAc)₂ to G3 Precatalyst . Ensure solvent is degassed (O₂ kills active Pd).[1]
Dehalogenation (Ar-H)

-hydride elimination from amine.[1]
Switch to RuPhos (specialized to prevent this). Lower temperature.
Pd Black Precipitation Catalyst decomposition.Ligand concentration too low. Add 1-2% extra free ligand alongside the precatalyst.[1]
Starting Material Remains Oxidative addition failure.2-pyridines are electron-poor.[1] Increase temp to 110°C. Switch solvent to t-Amyl Alcohol .

References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and structure-activity relationships.[1][4] Journal of the American Chemical Society.[7] Link[1]

  • 2-Aminopyridine Synthesis: Maiti, D., & Buchwald, S. L. (2009).[1][4] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols (and 2-halopyridines).[1][7] Journal of the American Chemical Society.[7] Link[1]

  • Precatalyst Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Palladium Precatalysts. Chemical Science. Link

  • Ligand Scope Review: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving Yield in the Bromination of 5-Hydroxynicotinic Acid

Welcome to the Technical Support Center for the bromination of 5-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of 5-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and maximize your yield and purity. This resource is structured as a series of frequently asked questions and a comprehensive troubleshooting guide to address the specific challenges you may encounter.

I. Understanding the Reaction: The "Why" Behind the "How"

Before delving into troubleshooting, it's essential to grasp the fundamentals of the electrophilic aromatic substitution (EAS) on the 5-hydroxynicotinic acid scaffold. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles compared to benzene. However, the hydroxyl group at the 5-position is a strong activating group, donating electron density into the ring and facilitating the bromination. This activation is key to achieving a successful reaction.

The directing effect of the substituents is also critical. The hydroxyl group is an ortho, para-director. In the case of 5-hydroxynicotinic acid, this means that the incoming electrophile (bromine) will be directed to the positions ortho and para to the hydroxyl group. The carboxylic acid group, on the other hand, is a deactivating group and a meta-director. The interplay of these electronic effects will determine the regioselectivity of the bromination.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when performing the bromination of 5-hydroxynicotinic acid.

Q1: What is the expected major product of the monobromination of 5-hydroxynicotinic acid?

The major product is expected to be 2-bromo-5-hydroxynicotinic acid or 6-bromo-5-hydroxynicotinic acid . The hydroxyl group at C5 strongly activates the ortho positions (C4 and C6) and the para position (C2). However, the pyridine nitrogen deactivates the adjacent C2 and C6 positions. The carboxylic acid at C3 deactivates the ortho positions (C2 and C4) and the para position (C6). The combination of these effects, with the strong activation of the hydroxyl group dominating, generally leads to substitution at the positions ortho to the hydroxyl group. The exact isomer distribution can be influenced by the reaction conditions.

Q2: Which brominating agent is better for this reaction: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both Br₂ and NBS can be effective for this reaction, and the choice depends on the desired reactivity and reaction conditions.

  • Molecular Bromine (Br₂): This is a strong and readily available brominating agent. It is often used in aqueous or acidic media. A published procedure for the synthesis of 5-bromo-6-hydroxynicotinic acid (an isomer of our target molecule) utilizes bromine in water with high yield.[1] This suggests that for the activated 5-hydroxynicotinic acid ring, the strength of Br₂ is well-suited.

  • N-Bromosuccinimide (NBS): NBS is a milder and easier-to-handle solid brominating agent.[2] It is often preferred for substrates that are sensitive to the harsh conditions sometimes associated with Br₂. NBS can be used in a variety of solvents, and its use can sometimes offer better regioselectivity.[3] For electron-rich aromatic compounds, NBS is a common choice.[2][4]

Q3: What is the role of a Lewis acid catalyst in this reaction?

For highly activated substrates like 5-hydroxynicotinic acid, a Lewis acid catalyst may not be necessary. The activating effect of the hydroxyl group can be sufficient to promote the reaction with a brominating agent like Br₂. However, in cases where the reaction is sluggish, a mild Lewis acid could be employed to polarize the Br-Br bond, making the bromine more electrophilic. Common Lewis acids for bromination include FeCl₃ and AlCl₃.[5] It is important to screen for the optimal catalyst and loading, as strong Lewis acids can sometimes lead to decreased selectivity and the formation of byproducts.[5]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

III. Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the bromination of 5-hydroxynicotinic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient activation of the pyridine ring: The reaction conditions may not be sufficient to overcome the electron-withdrawing nature of the pyridine nitrogen and carboxylic acid. 2. Deactivated brominating agent: The brominating agent may have degraded over time. 3. Incorrect reaction temperature: The reaction may require heating to proceed at a reasonable rate.1. Increase reaction temperature: Gently heat the reaction mixture and monitor the progress by TLC. 2. Use a fresh bottle of brominating agent: Ensure the Br₂ is fresh or the NBS has been stored properly in a cool, dark, and dry place. 3. Consider a catalyst: If heating is ineffective, introduce a mild Lewis acid catalyst (e.g., a catalytic amount of FeCl₃) to enhance the electrophilicity of the bromine.
Formation of Multiple Products (Low Regioselectivity) 1. Over-activation of the ring: The strong activating effect of the hydroxyl group can lead to bromination at multiple positions. 2. Harsh reaction conditions: High temperatures or the use of a strong Lewis acid can reduce selectivity.1. Use a milder brominating agent: Switch from Br₂ to NBS, which can offer better control.[3] 2. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can improve selectivity. 3. Change the solvent: The polarity of the solvent can influence regioselectivity.[3] Experiment with different solvents (e.g., acetic acid, acetonitrile, or a non-polar solvent like carbon tetrachloride).
Formation of a Di-brominated Byproduct 1. Excess brominating agent: Using more than one equivalent of the brominating agent will likely lead to di-bromination on the highly activated ring. 2. High reactivity of the monobrominated product: The initial product may be even more reactive than the starting material, leading to a second bromination.1. Use a stoichiometric amount of the brominating agent: Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the brominating agent. 2. Slow addition of the brominating agent: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture. This can favor the formation of the mono-brominated product.
Product is Difficult to Purify 1. Similar polarity of starting material and product: The starting material and the brominated product may have similar polarities, making them difficult to separate by column chromatography. 2. Presence of insoluble byproducts: Succinimide (from NBS reactions) or other inorganic salts can contaminate the crude product.1. Recrystallization: This is often the most effective method for purifying solid organic compounds.[6][7][8] Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find one that provides good recovery of pure crystals. 2. Aqueous workup: If using NBS, wash the crude reaction mixture with water to remove the water-soluble succinimide byproduct. 3. pH adjustment: The carboxylic acid group allows for purification through acid-base extraction. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

IV. Experimental Protocols

Here are two starting protocols for the bromination of 5-hydroxynicotinic acid. These should be considered as starting points, and optimization may be necessary based on your specific experimental setup and desired outcome.

Protocol 1: Bromination using Molecular Bromine in Water

This protocol is adapted from a similar procedure for a related hydroxypyridine derivative.[1]

  • Dissolve the starting material: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-hydroxynicotinic acid (1.0 eq) in water.

  • Cool the mixture: Cool the flask in an ice bath to 0-5 °C.

  • Add bromine: Slowly add molecular bromine (1.1 eq) dropwise to the stirred suspension.

  • React: Allow the reaction to warm to room temperature and stir for 24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash: Wash the solid with cold water to remove any unreacted bromine and other water-soluble impurities.

  • Dry: Dry the solid product under vacuum.

  • Purify: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This is a general protocol for the bromination of an activated aromatic ring using NBS.

  • Dissolve the starting material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-hydroxynicotinic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile or acetic acid).

  • Add NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • React: Stir the reaction mixture at room temperature, monitoring the progress by TLC. If the reaction is slow, it can be gently heated.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extract: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the succinimide byproduct.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product by column chromatography on silica gel or by recrystallization.

V. Visualizing the Process

To aid in your understanding of the experimental workflow and the underlying chemical principles, the following diagrams have been created.

Experimental Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Start 5-Hydroxynicotinic Acid Solvent Dissolve in appropriate solvent Start->Solvent Addition Slowly add brominating agent Solvent->Addition BrominatingAgent Prepare Brominating Agent (Br₂ or NBS) BrominatingAgent->Addition Stirring Stir at controlled temperature Addition->Stirring Monitoring Monitor progress by TLC/HPLC Stirring->Monitoring Quench Quench reaction (if necessary) Monitoring->Quench Reaction Complete Extraction Aqueous workup/ Extraction Quench->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product Pure Brominated Product Purification->Product

Caption: A general workflow for the bromination of 5-hydroxynicotinic acid.

Troubleshooting Flowchart Start Low Yield? CheckConversion Check TLC for Starting Material Start->CheckConversion Yes CheckPurity Crude Product Impure? Start->CheckPurity No IncreaseTemp Increase Temperature or Add Catalyst CheckConversion->IncreaseTemp Yes (SM remaining) CheckConversion->CheckPurity No (No SM) Success Improved Yield IncreaseTemp->Success OptimizePurification Optimize Recrystallization Solvent or try Acid/Base Extraction CheckPurity->OptimizePurification Yes MultipleProducts Multiple Spots on TLC? CheckPurity->MultipleProducts No OptimizePurification->Success MilderConditions Use Milder Conditions: Lower Temp, NBS instead of Br₂ MultipleProducts->MilderConditions Yes MultipleProducts->Success No MilderConditions->Success

Caption: A troubleshooting flowchart for low yield in the bromination reaction.

VI. Concluding Remarks

The bromination of 5-hydroxynicotinic acid is a reaction that requires careful consideration of the substrate's electronic properties and the appropriate choice of reagents and conditions. By understanding the underlying principles and systematically troubleshooting any issues that arise, you can significantly improve the yield and purity of your desired product. This guide provides a starting point for your investigations, and I encourage you to adapt and optimize these procedures for your specific research needs.

VII. References

  • Glorius, F., et al. (2012). High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Journal of the American Chemical Society, 134, 8298-8301.

  • SSRN. (2023). Electrochemical bromination of electron-rich compounds employing LiBr as a “Br” source. [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6239.

  • ResearchGate. (2015). Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]

  • Google Patents. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. US4960896A.

  • The Journal of Organic Chemistry. (1962). Bromination of some pyridine and diazine N-oxides. 27(10), 3691–3695.

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • Pure Synth. (n.d.). 5-Bromo-6-Hydroxynicotinic Acid 98.0%(GC). Retrieved from [Link]

  • ResearchGate. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]

  • Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.

  • ResearchGate. (2012). Lewis acids screening for synthesis of 3-hydroxypyridines. [Link]

  • studylib.net. (n.d.). Recrystallization Lab Guide: Purification Techniques. Retrieved from [Link]

  • National Institutes of Health. (2018). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 9(1), 4373.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3456-3467.

  • MDPI. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Catalysts, 11(12), 1521.

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • CUNY. (2025). Purification by Recrystallization.

  • Dr. Wainwright's Website. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Retrieved from [Link]

  • Semantic Scholar. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • SlidePlayer. (n.d.). Directing groups. Retrieved from [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • Google Patents. (2023). Bromination of pyridine derivatives. US11613549B2.

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (2025). Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes. [Link]

  • Magritek. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

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  • Research Trends. (n.d.). NMR titration for studying isomer-specific supramolecular complexation of biogenic substances.

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Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Bromo-5-hydroxynicotinic Acid

Welcome to the technical support center for 2-Bromo-5-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered with this compound in aqueous media. The following information is based on established principles of organic chemistry and extensive experience with similar molecules.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromo-5-hydroxynicotinic acid poorly soluble in water at neutral pH?

A1: The low aqueous solubility of 2-Bromo-5-hydroxynicotinic acid at neutral pH is a consequence of its molecular structure. The molecule contains a relatively nonpolar pyridine ring with a bromine substituent, which contributes to its hydrophobic character. While the carboxylic acid and hydroxyl groups are capable of hydrogen bonding with water, these interactions are not sufficient to overcome the intermolecular forces of the crystalline solid, especially the low polarity of the bulk of the molecule. In its neutral form, the compound's ability to integrate into the hydrogen-bonding network of water is limited.

Q2: What are the estimated pKa values for 2-Bromo-5-hydroxynicotinic acid?

  • Carboxylic Acid (COOH): pKa ~ 2.5 - 3.5

  • Pyridine Nitrogen (C₅H₄N-H⁺): pKa ~ 2.0 - 3.0

  • Phenolic Hydroxyl (OH): pKa ~ 8.0 - 9.0

It is crucial to understand that these are estimations. The actual pKa values should be determined experimentally for precise control over dissolution.

Q3: Can I heat the solution to improve the solubility of 2-Bromo-5-hydroxynicotinic acid?

A3: Yes, in many cases, gently heating the solution can increase the solubility of 2-Bromo-5-hydroxynicotinic acid. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and disrupt the intermolecular forces, allowing for greater dissolution. However, it is essential to be cautious with heating, as prolonged exposure to high temperatures could potentially lead to degradation of the compound. Always monitor for any color changes or precipitate formation upon cooling, which might indicate instability or supersaturation.

Q4: Are there any safety precautions I should take when handling 2-Bromo-5-hydroxynicotinic acid?

A4: Yes, proper safety precautions are essential. 2-Bromo-5-hydroxynicotinic acid is a chemical compound for research use. You should always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][3][4][5] General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][2][3]

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides detailed protocols to address common solubility challenges with 2-Bromo-5-hydroxynicotinic acid.

Issue: My 2-Bromo-5-hydroxynicotinic acid is not dissolving in water.

Primary Approach: pH Adjustment

The ionization state of 2-Bromo-5-hydroxynicotinic acid is highly dependent on the pH of the solution. By adjusting the pH, you can significantly increase its solubility.

Protocol 1: Dissolution in Basic Aqueous Solution

  • Initial Suspension: Add the desired amount of 2-Bromo-5-hydroxynicotinic acid to your aqueous buffer or water.

  • Basification: While stirring, slowly add a dilute solution of a base, such as 0.1 M NaOH, dropwise.

  • Monitor pH: Continuously monitor the pH of the solution. As the pH increases above the pKa of the carboxylic acid and then the hydroxyl group, the compound will deprotonate to form the more soluble carboxylate and phenoxide salts.

  • Complete Dissolution: Continue adding the base until all the solid has dissolved. A clear solution should be obtained at a pH above 9.

  • Final pH Adjustment: If required for your experiment, you can then carefully adjust the pH back towards your target pH with a dilute acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate if the pH is lowered significantly.

Causality Explained: At a pH above the pKa of the carboxylic acid and hydroxyl groups, these functional groups will be deprotonated, carrying a negative charge. The resulting ionic species have much stronger ion-dipole interactions with water molecules compared to the hydrogen bonding of the neutral molecule, leading to a dramatic increase in aqueous solubility.

Secondary Approach: Utilizing Co-solvents

If pH adjustment is not suitable for your experimental conditions, the use of a water-miscible organic co-solvent can be an effective alternative.

Co-solventPolarityProperties and Considerations
Dimethyl Sulfoxide (DMSO) HighExcellent solubilizing power for many organic compounds. Use at the lowest effective concentration, as it can have biological effects.
Ethanol HighA good choice for many biological applications. Less toxic than DMSO.
Polyethylene Glycol (PEG) VariesCan enhance solubility and is often used in drug formulations.

Protocol 2: Preparation of a Stock Solution with a Co-solvent

  • Initial Dissolution: Dissolve the 2-Bromo-5-hydroxynicotinic acid in a minimal amount of a suitable organic co-solvent, such as DMSO or ethanol.

  • Vortexing/Sonication: Gently vortex or sonicate the mixture to ensure complete dissolution in the co-solvent.

  • Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent concentrate with continuous stirring. Do not add the co-solvent concentrate to the buffer, as this can cause the compound to precipitate out of solution.

  • Observe for Precipitation: Carefully observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.

Causality Explained: Co-solvents work by reducing the overall polarity of the solvent system. The organic co-solvent can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the less polar 2-Bromo-5-hydroxynicotinic acid molecule to dissolve.

Experimental Workflow & Decision Making

For a systematic approach to overcoming solubility issues, please refer to the following workflow diagram.

Caption: Decision workflow for solubilizing 2-Bromo-5-hydroxynicotinic acid.

References

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <711> DISSOLUTION. Retrieved from [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Merck Index. (n.d.). Nicotinic Acid. In The Merck Index Online. Royal Society of Chemistry.
  • U.S. Pharmacopeia. (2013, November 21). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Swartz, M. E., & Krull, I. S. (2022, April 15). Developing and Validating Dissolution Procedures.
  • Rowan. (n.d.). Running Rowan's pKa Prediction Workflow. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]

  • ChemAxon Forum Archive. (2007, August 5). Error in Predicted Acidic pKa for Nicotinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity 2-Bromo-5-hydroxynicotinic acid

Welcome to the technical support guide for the purification of 2-Bromo-5-hydroxynicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-5-hydroxynicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity. Here, we address common challenges and frequently asked questions regarding its recrystallization, moving beyond simple protocols to explain the scientific reasoning behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties of 2-Bromo-5-hydroxynicotinic acid that influence solvent selection?

2-Bromo-5-hydroxynicotinic acid is a polar, multifunctional aromatic compound. Its behavior in solution is dominated by three key features:

  • Carboxylic Acid Group (-COOH): This group is polar and acts as a strong hydrogen bond donor and acceptor.

  • Hydroxyl Group (-OH): Also polar, this group readily participates in hydrogen bonding.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

The combination of these polar, hydrogen-bonding groups dictates that the molecule is most soluble in polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents).[1][2] The general principle of "like dissolves like" is the foundational guide for selecting a suitable recrystallization solvent.[1][3]

Q2: What defines an ideal recrystallization solvent for this compound?

An ideal solvent for recrystallizing 2-Bromo-5-hydroxynicotinic acid should exhibit a specific temperature-dependent solubility profile.[4][5]

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound when heated to near its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should drop sharply, allowing for the formation of pure crystals and maximizing yield.

  • Favorable Impurity Solubility: Ideally, impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[5]

Q3: What are the recommended starting solvents for recrystallizing 2-Bromo-5-hydroxynicotinic acid?

Based on the compound's polar and protic nature, the following solvents are excellent starting points for screening:

  • Water: Many nicotinic acid derivatives show good solubility in hot water.[6] Given the hydroxyl and carboxylic acid groups, this is a primary candidate.

  • Ethanol (95% or Absolute): Alcohols are excellent solvents for polar, aromatic compounds.[7] A patent for the related compound 5-bromo-2-hydroxynicotinic acid specifies recrystallization from 95% ethanol, making it a very strong candidate.[8]

  • Isopropyl Alcohol (IPA): Also used for the related 5-bromo-2-hydroxynicotinic acid, IPA is another excellent choice.[8]

  • Methanol/Water or Ethanol/Water Mixtures: If the compound is too soluble in pure alcohol but not soluble enough in pure water, a mixed solvent system can provide the ideal solubility gradient.[4][9]

Q4: How do I perform an efficient solvent screen?

A systematic solvent screening is crucial and saves material in the long run.[4]

Experimental Protocol: Micro-Scale Solvent Screening

  • Place a small amount (approx. 20-30 mg) of your crude 2-Bromo-5-hydroxynicotinic acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, IPA, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Note the solubility.

  • If the compound does not dissolve in ~0.5 mL of a solvent at room temperature, gently heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Record the approximate volume of hot solvent required. A good candidate will require a minimal amount of hot solvent for dissolution.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will produce a large crop of well-defined crystals.

Solvent Selection & Troubleshooting Workflow

The following diagram outlines a logical workflow for selecting a suitable solvent system and troubleshooting common issues.

Recrystallization_Workflow cluster_selection Solvent Selection cluster_troubleshooting Troubleshooting Start Start: Crude Product Screen Screen Solvents (Water, EtOH, IPA) Start->Screen SingleSolvent Good Single Solvent Found? Screen->SingleSolvent Recrystallize Perform Recrystallization SingleSolvent->Recrystallize Yes MixedSolvent Identify 'Good' & 'Poor' Miscible Solvents SingleSolvent->MixedSolvent No Problem Problem Encountered? Recrystallize->Problem MixedRecrystallize Perform Mixed-Solvent Recrystallization MixedSolvent->MixedRecrystallize MixedRecrystallize->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Crystals OilingOut Compound 'Oiled Out' Problem->OilingOut Oiling Out LowYield Low Yield Problem->LowYield Low Yield PoorPurity Colored / Impure Crystals Problem->PoorPurity Poor Purity End Pure Crystalline Product Problem->End No Problem AddSeed Add Seed Crystal or Scratch Flask NoCrystals->AddSeed ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent AddGoodSolvent Add More 'Good' Solvent & Re-heat OilingOut->AddGoodSolvent MotherLiquor Concentrate Mother Liquor for 2nd Crop LowYield->MotherLiquor Charcoal Use Activated Charcoal (for colored impurities) PoorPurity->Charcoal Rewash Re-wash Crystals with Ice-Cold Solvent PoorPurity->Rewash AddSeed->End ReduceSolvent->End SlowCool Ensure Slow Cooling AddGoodSolvent->SlowCool SlowCool->End MotherLiquor->End Charcoal->Recrystallize Re-filter Hot Rewash->End

Caption: Workflow for solvent selection and troubleshooting.

Troubleshooting Guide

Q: My compound will not dissolve, even in a large amount of hot solvent. What should I do?

Cause: The chosen solvent is too poor for your compound. The polarity mismatch between the solvent and 2-Bromo-5-hydroxynicotinic acid is too great. For example, trying to dissolve it in a non-polar solvent like hexane or toluene will likely fail.

Solution:

  • Re-evaluate Solvent Choice: Refer back to the solvent screening results. Choose a more polar solvent.

  • Consider a Mixed-Solvent System: If you are using a moderately polar solvent, it may be part of a successful mixed-solvent pair. You may need to find a miscible, more polar "good" solvent to use in combination.

Q: I've dissolved my compound, but no crystals are forming upon cooling. What's wrong?

This is a very common issue with two primary causes:

Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[10] The solution is not supersaturated upon cooling, so the compound remains dissolved.

  • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 20-30% and then allow it to cool again. Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly.

Cause 2: The solution is supersaturated. The solution contains more dissolved solid than it should at a given temperature, but the crystals lack a nucleation site to begin growing.[10]

  • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask below the solvent line with a glass stirring rod.[11][12] The microscopic scratches on the glass can provide a surface for the first crystals to form.

  • Solution 2 (Seed Crystals): If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" provides a template for further crystal growth.[12]

Q: My compound separated as an oil, not as crystals. How can I fix this?

This phenomenon, known as "oiling out," typically occurs when a compound's melting point is lower than the temperature of the saturated solution, or when the solubility changes too rapidly, often in mixed-solvent systems.[3][10]

Solutions:

  • Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to ensure the saturation point is reached at a lower temperature.

  • Slow Down Cooling: Do not place the flask directly into an ice bath. Allow it to cool very slowly to room temperature, perhaps by insulating the flask. Slow cooling is critical for forming well-ordered crystals instead of an amorphous oil.[10][12]

  • For Mixed Solvents: If using a solvent/anti-solvent pair, you may have added the anti-solvent too quickly. Re-heat to a single phase, add a small amount more of the "good" solvent, and allow to cool slowly before adding the anti-solvent again, this time much more gradually.

Q: My final crystals are colored, but the crude material was only slightly off-white. What happened?

Cause: Highly colored, minor impurities were concentrated during the process. These are often polar, complex molecules that co-precipitate with your product.

Solution:

  • Activated Charcoal Treatment: Redissolve the impure crystals in a minimal amount of fresh, hot solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • Allow the now-decolorized filtrate to cool and crystallize as usual.

Recommended Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization (Using Ethanol)
  • Place the crude 2-Bromo-5-hydroxynicotinic acid in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol, just enough to create a slurry.

  • Heat the flask on a hotplate with stirring. Add hot 95% ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess.

  • If the solution is colored, cool it slightly, add activated charcoal, and perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small portion of ice-cold 95% ethanol to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)
  • Dissolve the crude 2-Bromo-5-hydroxynicotinic acid in the minimum amount of hot ethanol required for complete dissolution in an Erlenmeyer flask.

  • While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture (use the same ratio as your final solvent composition).

  • Dry the pure crystals under vacuum.

Data Summary: Properties of Recommended Solvents

SolventBoiling Point (°C)Dielectric Constant (Polarity)Notes
Water10080.4Excellent for polar compounds, but crystals may dry slowly.[1]
Ethanol (95%)7825.3Excellent general-purpose polar protic solvent.[1]
Isopropyl Alcohol8220.2Good alternative to ethanol with a slightly higher boiling point.
Methanol6533.0Very polar, but its low boiling point can sometimes be difficult to work with.[1]
Acetone5621.0A polar aprotic option; its low boiling point requires careful handling to avoid evaporation.[1]

References

  • Molecular Energetics Group, Universidade de Lisboa. Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. Available at: [Link]

  • Google Patents. Process for the purification of nicotinic acid amide I.
  • Organic Syntheses. Nicotinic Acid. Available at: [Link]

  • University of York, Department of Chemistry. Solvent Choice. Available at: [Link]

  • University of California, Irvine. 4. Crystallization. Available at: [Link]

  • University of the Fraser Valley. Experiment 2: Recrystallization. Available at: [Link]

  • JETIR.org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]

  • Google Patents. Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Wabash College. Recrystallization of Benzoic Acid. Available at: [Link]

  • University of Massachusetts Boston. Experiment 9 — Recrystallization. Available at: [Link]

  • Jordi Labs. Solubility for Common Extractable Compounds. Available at: [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • RSC Publishing. Hydroxynicotinic acid crystallisation and solubility systematic studies. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. Recrystallization with two solvents. Available at: [Link]

  • Unknown. Crystallization Solvents.pdf. Available at: [Link]

  • RUN. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

  • PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

  • YouTube. recrystallization & purification of N-bromosuccinimide. Available at: [Link]

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Optimization

Technical Support Center: Minimizing Debromination Byproducts in Catalytic Reduction

Welcome to the technical support center for minimizing and troubleshooting hydrodebromination, a common and often undesirable side reaction during the catalytic reduction of organic molecules. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for minimizing and troubleshooting hydrodebromination, a common and often undesirable side reaction during the catalytic reduction of organic molecules. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with the unwanted removal of bromine substituents when targeting other functional groups for reduction.

Here, we will explore the underlying causes of debromination and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to optimize your reaction conditions for maximum selectivity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of catalytic debromination.

Q1: What is catalytic hydrodebromination and why is it a problem?

Catalytic hydrodebromination is the reductive cleavage of a carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom. This process is often a side reaction during the catalytic hydrogenation of other functional groups, such as nitro groups, alkenes, or alkynes, within the same molecule.[1]

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes starting material to form an undesired byproduct, lowering the overall yield of the target molecule.[2]

  • Purification Challenges: The debrominated byproduct often has similar physical properties (e.g., polarity, boiling point) to the desired product, making separation difficult and costly.[2]

  • Loss of Functionality: The bromine atom is often a key functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck). Its premature removal prevents further synthetic transformations.

Q2: What are the primary factors that promote debromination?

Several key experimental parameters can influence the rate of the undesired debromination side reaction. Understanding these factors is the first step toward minimizing it.

  • Catalyst Choice: The type of catalyst, its support, and any modifiers play a crucial role. Highly active catalysts like standard Palladium on Carbon (Pd/C) can be aggressive and often promote debromination.[3]

  • Reaction Temperature: Higher temperatures generally increase reaction rates non-selectively and can provide the necessary activation energy to cleave the C-Br bond.[2]

  • Hydrogen Pressure: High hydrogen pressure can increase the concentration of active hydride species on the catalyst surface, leading to more aggressive reduction and a higher likelihood of debromination.

  • Solvent: The polarity and protic nature of the solvent can affect catalyst activity and the reaction pathway. Aprotic solvents are often preferred to minimize potential proton sources that can facilitate hydrodehalogenation.[2]

  • Base: The presence and strength of a base can significantly impact the reaction. Strong bases may promote side reactions, while weaker bases are often used to neutralize acidic byproducts without accelerating debromination.[2]

Q3: Which catalysts are known to be highly active for debromination?

Palladium on carbon (Pd/C) is the most widely used hydrogenation catalyst due to its high activity and versatility. However, this high activity is often a double-edged sword, as Pd/C is notoriously efficient at catalyzing hydrodehalogenation, including debromination.[3] The activity is also influenced by the support material; for example, palladium on an acidic support can enhance hydrodehalogenation rates.

Q4: Are there alternatives to standard H₂ gas for reduction?

Yes, a technique called Catalytic Transfer Hydrogenation (CTH) offers a valuable alternative to using high-pressure hydrogen gas.[1][4] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. This method can be safer and often provides enhanced selectivity.[4] Common hydrogen donors include:

  • Ammonium formate (HCOONH₄)[5]

  • Sodium formate (HCOONa)[6]

  • Isopropanol[7]

  • Glycerol[8]

CTH often proceeds under milder conditions, which can help suppress the debromination pathway.[4][8]

Part 2: In-Depth Troubleshooting Guide

This section provides a scenario-based approach to diagnosing and solving specific debromination issues encountered during your experiments.

Problem 1: Significant debromination observed with standard Pd/C catalyst.

You are attempting to reduce a nitro group on a bromo-substituted aromatic ring using H₂ gas and 10% Pd/C, but you are observing a significant amount of the debrominated aniline byproduct.

Potential Causes & Recommended Solutions

The primary cause is likely the high, non-selective activity of the Pd/C catalyst under your current conditions. The following workflow can help you systematically troubleshoot this issue.

G cluster_1 Condition Optimization cluster_2 Catalyst Modification cluster_3 Strategy Change A High Debromination with Pd/C B Step 1: Modify Reaction Conditions (Milder Approach) A->B Start Here C Step 2: Modify the Catalyst System (Improve Selectivity) B->C If still problematic T1 Lower Temperature (e.g., RT to 50 °C) B->T1 T2 Lower H₂ Pressure (e.g., 1 atm to 50 psi) B->T2 T3 Screen Solvents (e.g., Toluene, THF) B->T3 D Step 3: Change Reduction Strategy (Alternative Methods) C->D For persistent issues C1 Use a 'Poisoned' Catalyst (e.g., Lindlar's Catalyst) C->C1 C2 Change Catalyst Support (e.g., Pd/CaCO₃, Pd/BaSO₄) C->C2 C3 Add a Catalyst Modifier (e.g., Diphenyl Sulfide) C->C3 S1 Switch to Catalytic Transfer Hydrogenation (CTH) D->S1 S2 Use Non-Palladium Catalysts (e.g., Sulfided Pt/C, Raney Nickel) D->S2 S3 Explore Non-Catalytic Methods (e.g., Fe/NH₄Cl, SnCl₂) D->S3

Caption: Troubleshooting workflow for excessive debromination.
Detailed Explanation of Solutions:
  • Modify Reaction Conditions: Before changing your catalyst system, attempt to find a kinetic window where the desired reduction is favored over debromination.

    • Lower Temperature: High temperatures can promote hydrodehalogenation.[2] Start the reaction at room temperature and only gently warm if the primary reaction is too slow.

    • Lower Hydrogen Pressure: Reduce H₂ pressure to the lowest level that still allows for a reasonable reaction rate for the primary transformation.

    • Solvent Choice: Use aprotic solvents like THF, Toluene, or Dioxane to minimize proton sources that can facilitate the debromination pathway.[2]

  • Modify the Catalyst System: If milder conditions are ineffective, the next step is to alter the catalyst itself to be more selective.

    • Use a "Poisoned" or Modified Catalyst: A classic strategy to increase selectivity is to use a catalyst that has been intentionally "poisoned" or modified to reduce its activity. A prime commercial example is the Lindlar catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), which is designed for selective alkyne reduction but can also be effective in preventing dehalogenation.[9]

    • Change the Support: The catalyst support can dramatically influence selectivity. Switching from acidic carbon to a neutral or basic support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) can significantly suppress hydrodebromination.

    • Introduce a Catalyst Modifier: Adding a small amount of a catalyst poison, such as diphenyl sulfide (Ph₂S), can selectively inhibit the highly active sites on the Pd/C surface responsible for dehalogenation, allowing the desired reduction to proceed more cleanly.[3]

  • Change the Reduction Strategy:

    • Catalytic Transfer Hydrogenation (CTH): As mentioned in the FAQs, switching from H₂ gas to a hydrogen donor like ammonium formate can provide a much milder and more selective reduction environment.[5]

    • Alternative Catalysts: For reducing nitro groups in the presence of halogens, catalysts like sulfided Platinum on Carbon (Pt/C) or Raney Nickel are often more selective than Pd/C.[5]

Problem 2: My desired reaction is slow, but debromination still occurs.

You have lowered the temperature and pressure to minimize debromination, but now your primary reaction (e.g., alkene hydrogenation) is impractically slow, yet you still observe the debrominated byproduct over time.

Potential Causes & Recommended Solutions

This indicates that the activation energy for your desired reaction and the debromination side reaction are too similar under the current catalytic system. The goal is to find a catalyst that has a lower activation barrier for the desired transformation while maintaining a high barrier for C-Br bond cleavage.

Data-Driven Catalyst Selection

A systematic catalyst screening is the most effective approach. The following table provides a starting point for selecting catalysts based on their known selectivity profiles.

Catalyst SystemSupportCommon ApplicationSelectivity vs. DebrominationReference
10% Pd/C Activated CarbonGeneral HydrogenationLow (Prone to Debromination)[3]
5% Pd/CaCO₃ (Lindlar type) Calcium CarbonateAlkyne to cis-AlkenesHigh[9]
5% Pd/BaSO₄ (Rosenmund type) Barium SulfateAcyl Chloride to AldehydeHigh[10]
5% Pt/C (sulfided) Activated CarbonNitro Group ReductionVery High[5]
Raney Nickel Aluminum-Nickel AlloyNitro, Carbonyl, C=CHigh (Substrate Dependent)[5]
Experimental Protocol: Catalyst Screening for Selective Reduction

This protocol outlines a parallel screening experiment to efficiently identify the optimal catalyst.

  • Setup: Arrange five identical reaction vessels suitable for hydrogenation (e.g., glass pressure tubes or a parallel reactor block).

  • Reagents: In each vessel, place your bromo-substituted starting material (e.g., 100 mg, 1 eq) and a stir bar.

  • Catalyst Addition: To each vessel, add a different catalyst (5-10 mol% by weight):

    • Vessel 1: 10% Pd/C

    • Vessel 2: 5% Pd/CaCO₃

    • Vessel 3: 5% Pd/BaSO₄

    • Vessel 4: 5% Sulfided Pt/C

    • Vessel 5: Raney Nickel (slurry in water/ethanol)

  • Solvent: Add the chosen aprotic solvent (e.g., 2 mL of Ethyl Acetate or THF) to each vessel.

  • Reaction: Seal the vessels, purge with N₂ or Argon, and then introduce the hydrogen source.

    • For H₂ Gas: Pressurize all vessels to the same low pressure (e.g., 50 psi).

    • For CTH: Add the hydrogen donor (e.g., ammonium formate, 3-5 eq).

  • Monitoring: Stir all reactions at room temperature. Take small aliquots from each vessel at regular intervals (e.g., 1h, 3h, 6h, 24h).

  • Analysis: Quench the aliquots by filtering through a small plug of celite to remove the catalyst. Analyze the crude mixture by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the ratio of starting material, desired product, and debrominated byproduct.

Caption: Workflow for parallel catalyst screening experiment.

References

  • BenchChem Technical Support. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
  • Slideshare. Troubleshooting of Catalytic Reactors.
  • Royal Society of Chemistry. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Royal Society of Chemistry. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing.
  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
  • Thieme. Catalytic Hydrodehalogenation Reactions.
  • BenchChem Technical Support. (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.
  • MDPI. (2025). Biodiesel Stability Enhancement Through Catalytic Transfer Hydrogenation Using Glycerol as Hydrogen Donor.
  • WordPress. (2026). Hydrogenolysis and Selective Reduction (Dehalogenation).
  • PMC. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
  • Organic Chemistry Portal. (2010). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.

Sources

Troubleshooting

Handling moisture sensitivity in 2-Bromo-5-hydroxynicotinic acid reactions

Topic: Moisture Sensitivity & Reaction Troubleshooting Ticket ID: #BHNA-001 Status: Open Assigned Scientist: Senior Application Specialist Executive Summary: The "Dual-Nucleophile" Challenge Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Reaction Troubleshooting Ticket ID: #BHNA-001 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary: The "Dual-Nucleophile" Challenge

Welcome to the technical support hub for 2-Bromo-5-hydroxynicotinic acid (CAS: 1256810-34-0).

If you are experiencing low yields, gummy precipitates, or stalled couplings, the root cause is likely not just "moisture" in the traditional sense, but how moisture interacts with the amphoteric nature of this molecule.

The Core Conflict: This molecule possesses three reactive sites:

  • C3-Carboxylic Acid: The electrophilic target (for amidation/esterification).

  • C5-Hydroxyl (Phenolic): A nucleophile that competes with your reagents.

  • C2-Bromine: A labile handle for cross-coupling, sensitive to protic quenching.

Moisture Sensitivity Rating:

  • Solid State: Moderate (Hygroscopic).

  • Activated State (Acid Chloride/Anhydride): Critical .

Module 1: Pre-Reaction Diagnostics (Material Prep)

Issue: "My starting material clumps, and the stoichiometry seems off in my coupling reactions."

Diagnosis: Nicotinic acid derivatives are notorious for forming stable hydrates. If you weigh the commercial solid directly, you are likely introducing 5-15% water by mass. This water destroys your activating agents (SOCl₂, Oxalyl Chloride) before the reaction even starts.

Protocol: Azeotropic Drying (The "Gold Standard")

Do not rely solely on vacuum ovens, as they often fail to remove lattice-bound water from zwitterionic pyridines.

  • Dissolution: Suspend your 2-Bromo-5-hydroxynicotinic acid in Toluene (10 mL per gram).

  • Distillation: Heat to reflux using a Dean-Stark trap.

  • Observation: Water is removed as a toluene azeotrope (bp 84°C). Continue until the distillate is clear.

  • Recovery: Evaporate the toluene under reduced pressure (Schlenk line).

  • Storage: Store under Argon/Nitrogen.

Data: Drying Agent Efficiency for Pyridine Derivatives

Drying MethodResidual Water (ppm)Suitability for Acid Chloride Formation
Vacuum Oven (50°C, 12h)~500-1000High Risk (Reagent hydrolysis)
P₂O₅ Desiccator~100-200Moderate
Azeotropic Distillation (Toluene) < 50 Recommended
Molecular Sieves (in reaction)VariableNot recommended (Physical trapping)

Module 2: The "Oligomerization Trap" (Activation Troubleshooting)

Issue: "I am trying to make the acid chloride using SOCl₂, but I get a polymeric gum or low yield."

Root Cause Analysis: You are likely experiencing Self-Polymerization . When you activate the Carboxylic Acid (C3) to an Acid Chloride, the Hydroxyl group (C5) on a neighboring molecule acts as a nucleophile. It attacks the Acid Chloride, forming an ester linkage.[1] This repeats, creating a polyester oligomer instead of your desired monomer.

Moisture's Role: Moisture accelerates this by hydrolyzing the acid chloride, generating HCl, which catalyzes the polymerization.

The Fix: The "Protect or Pass" Decision Tree

You must choose a path based on whether your C5-Hydroxyl is protected.

ActivationLogic Start Start: 2-Bromo-5-hydroxynicotinic acid CheckOH Is the C5-OH Protected? (e.g., O-Methyl, O-TBS) Start->CheckOH Protected Yes (Protected) CheckOH->Protected Unprotected No (Free -OH) CheckOH->Unprotected AcidChloride Route A: Acid Chloride (SOCl2 / Oxalyl Chloride) Protected->AcidChloride DirectCl Route B: Direct Acid Chloride? Unprotected->DirectCl Not Recommended CouplingAgent Route C: Coupling Agents (HATU / EDC / COMU) Unprotected->CouplingAgent Recommended ResultA High Yield (Standard Protocol) AcidChloride->ResultA Polymer FAILURE: Oligomerization (Gummy Solid) DirectCl->Polymer ResultC Success: Kinetic Control (Amide forms faster than Ester) CouplingAgent->ResultC

Caption: Decision logic for activating the carboxylic acid moiety. Attempting acid chloride formation with free -OH groups leads to polymerization.

Protocol: Handling the Unprotected Substrate (Route C)

If you must keep the free -OH:

  • Avoid SOCl₂.

  • Use HATU or EDC/HOBt. These reagents activate the carboxylic acid to an intermediate that is reactive toward amines (to form amides) but less reactive toward the phenolic -OH (which is a poorer nucleophile than a primary amine).

  • Solvent: Dry DMF or DMAc (Moisture < 50 ppm).

Module 3: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Issue: "I see debromination (loss of Br) instead of coupling."

Mechanism: In Pd-catalyzed reactions (e.g., Suzuki coupling at the C2-Br position), water acts as a proton source.

  • Oxidative addition of Pd(0) into the C-Br bond occurs.

  • If water is present, it can facilitate protodehalogenation , replacing the -Br with -H, especially in the presence of the basic conditions required for Suzuki coupling.

Troubleshooting Checklist
  • Solvent: Are you using "degassed" solvents? Oxygen oxidizes the catalyst, but water kills the cycle.

    • Recommendation: Sparge solvents with Argon for 15 mins after drying.

  • Base Choice: Avoid hygroscopic bases like K₂CO₃ if they have been sitting out.

    • Recommendation: Switch to Cs₂CO₃ or K₃PO₄ and dry them in an oven (120°C) before use.

  • The "Schlenk" Factor:

    • Use a Schlenk line.[2][3] Do not rely on balloons for reactions longer than 2 hours.

Frequently Asked Questions (FAQ)

Q: Can I use a silyl protecting group (TBS/TIPS) on the 5-OH? A: Yes, but be careful during the workup. The 2-Bromo-3-COOH electronic environment makes the ring electron-deficient, which can alter the stability of silyl ethers. TBDMS (tert-butyldimethylsilyl) is generally stable enough for subsequent amide couplings or Suzuki reactions, provided you avoid strong aqueous acids.

Q: Why does my reaction turn black immediately upon adding the catalyst? A: This is "Pd-Black" formation. It usually means your phosphine ligand has oxidized (due to air) or your solvent is wet (hydrolysis of the catalyst).

  • Fix: Add the catalyst last, under a strict counter-flow of Argon.

Q: I need to make the acid chloride of the unprotected molecule. Is there any way? A: It is high-risk. However, some researchers use Vilsmeier-Haack conditions (Oxalyl chloride + catalytic DMF) in DCM at -20°C . The low temperature kinetically favors the formation of the acid chloride over the intermolecular esterification. You must add your nucleophile (amine) immediately at the same temperature.

References & Authority

  • Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying pyridine derivatives and solvents).

  • Handling Moisture-Sensitive Reagents : Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • Acid Chloride Synthesis via Vilsmeier Reagent : Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for Vilsmeier-Haack activation).

  • 2-Hydroxynicotinic Acid Crystallization & Properties : pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids. (Discusses the solubility and zwitterionic nature of the isomer family).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-5-hydroxynicotinic acid before handling. The formation of acid chlorides releases toxic HCl, CO, and SO₂ gases; perform all operations in a functioning fume hood.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of 2-Bromo-5-hydroxynicotinic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Bromo-5-hydroxynicotinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry. Rather than a simple data report, this document serves as a practical, experience-driven comparison, illustrating how to deduce the spectral features of the target molecule by leveraging data from simpler, related compounds.

The Foundational Principles: Understanding Substituent Effects in Pyridine Systems

The chemical shifts of protons on a pyridine ring are influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) deshield the ring protons, shifting their signals to a higher frequency (downfield), while electron-donating groups (EDGs) have the opposite effect, causing an upfield shift.[1][2] In 2-Bromo-5-hydroxynicotinic acid, we have three key substituents to consider: a bromine atom, a hydroxyl group, and a carboxylic acid group.

  • Bromine (at C2): As a halogen, bromine is an electron-withdrawing group due to its electronegativity. Its presence is expected to deshield the adjacent protons.

  • Hydroxyl group (at C5): The hydroxyl group is a strong electron-donating group through resonance, which would shield the ring protons, particularly those ortho and para to it.

  • Carboxylic acid group (at C3): The carboxylic acid group is a deactivating, electron-withdrawing group, which will deshield the ring protons.

The interplay of these competing electronic effects will determine the final chemical shifts of the two remaining protons on the pyridine ring.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A reliable interpretation is predicated on a high-quality spectrum. The following is a standardized protocol for the preparation and analysis of a sample like 2-Bromo-5-hydroxynicotinic acid.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. For a polar molecule like 2-Bromo-5-hydroxynicotinic acid, Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice. The acidic protons of the hydroxyl and carboxylic acid groups will be observable in DMSO-d6.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Filtration: Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

Predicted 1H NMR Spectrum and Comparative Analysis

The structure of 2-Bromo-5-hydroxynicotinic acid has two aromatic protons at the C4 and C6 positions.

Caption: Molecular structure of 2-Bromo-5-hydroxynicotinic acid with key protons labeled.

Based on the principles of substituent effects and data from related molecules, we can predict the chemical shifts and coupling patterns for H4 and H6.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6 ~8.0-8.2Doublet (d)~2.5-3.0Deshielded by the adjacent electronegative nitrogen and the electron-withdrawing bromine at C2. Coupled to H4 (meta-coupling).
H4 ~7.3-7.5Doublet (d)~2.5-3.0Shielded by the electron-donating hydroxyl group at C5, but deshielded by the adjacent carboxylic acid group. Coupled to H6 (meta-coupling).
-OH Variable (broad singlet)Singlet (s)-Chemical shift is concentration and temperature dependent.
-COOH Variable (broad singlet)Singlet (s)-Chemical shift is concentration and temperature dependent.

Comparative Justification:

  • Nicotinic Acid: In the parent nicotinic acid, the proton at C6 appears around 8.83 ppm and the proton at C4 is around 8.3 ppm.[3][4] The introduction of the bromine at C2 and the hydroxyl group at C5 in our target molecule will significantly alter these values.

  • 2-Bromopyridine: The proton at C6 in 2-bromopyridine resonates at approximately 8.36 ppm.[5] This downfield shift is primarily due to the deshielding effect of the adjacent bromine and nitrogen atoms. This supports the prediction of a downfield shift for H6 in our molecule.

  • 5-Hydroxynicotinic Acid: The presence of the electron-donating hydroxyl group at the 5-position is expected to shield the ortho proton (H4 and H6). In the ethyl ester of 5-hydroxynicotinic acid, the proton at C6 is observed at 8.36 ppm and the proton at C4 is at 7.61 ppm.[6] This demonstrates the shielding effect on H4 relative to H6.

The combination of these effects in 2-Bromo-5-hydroxynicotinic acid leads to our predictions. The strong deshielding of H6 is due to the additive effects of the adjacent nitrogen and the bromine at C2. H4 is shielded by the hydroxyl group but deshielded by the carboxylic acid, resulting in an intermediate chemical shift. The coupling between H4 and H6 will be a meta-coupling, typically in the range of 2-3 Hz, which will result in both signals appearing as doublets.[7]

Visualizing the Workflow

The process of spectral interpretation can be summarized in the following workflow:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation a Dissolve in Deuterated Solvent b Add Internal Standard (TMS) a->b c Filter into NMR Tube b->c d Acquire Spectrum on High-Field NMR c->d e Phase and Baseline Correction d->e f Calibrate to TMS (0 ppm) e->f g Integrate Signals f->g h Assign Peaks based on Chemical Shift & Coupling g->h i Comparative Analysis with Related Structures h->i

Caption: Workflow for 1H NMR spectral acquisition and interpretation.

Conclusion

The 1H NMR spectral interpretation of 2-Bromo-5-hydroxynicotinic acid is a deductive process that relies on fundamental principles of NMR spectroscopy and a comparative analysis with structurally related compounds. By understanding the electronic effects of the bromine, hydroxyl, and carboxylic acid substituents on the pyridine ring, we can confidently predict and assign the chemical shifts and coupling patterns of the aromatic protons. This guide provides a framework for researchers to approach the structural elucidation of novel substituted pyridines, emphasizing the importance of a systematic and evidence-based methodology.

References

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. [Link]

  • AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. [Link]

  • TutorChase. Splitting and Aromatic Protons (14.2.3) | OCR A-Level Chemistry Notes. [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • University of Regensburg. 1H NMR Spectroscopy. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • ResearchGate. 1 H NMR spectrum of compound 5. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]

  • University of Calgary. NMR Chart. [Link]

  • Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • PubChem. 5-Hydroxynicotinic acid. [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • PubChemLite. 5-bromo-2-hydroxyisonicotinic acid (C6H4BrNO3). [Link]

Sources

Comparative

13C NMR chemical shifts for 2-Bromo-5-hydroxynicotinic acid

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-Bromo-5-hydroxynicotinic acid (CAS: 1256810-34-0). This document is structured to serve as a Publish Comparison Guide , dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-Bromo-5-hydroxynicotinic acid (CAS: 1256810-34-0).

This document is structured to serve as a Publish Comparison Guide , distinguishing this specific isomer from its more common analogs (such as 5-bromo-2-hydroxynicotinic acid) and providing a self-validating framework for spectral assignment.

Executive Summary & Structural Context

2-Bromo-5-hydroxynicotinic acid (also known as 2-bromo-5-hydroxypyridine-3-carboxylic acid) is a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors and allosteric modulators.

Critical Distinction: Researchers often confuse this compound with its regioisomer, 5-bromo-2-hydroxynicotinic acid (CAS: 104612-36-4). The NMR signatures of these two are drastically different due to the electronic effects of the substituents relative to the pyridine nitrogen.

  • Target Compound (2-Br, 5-OH): Characterized by a deshielded C-O carbon at position 5 and a C-Br carbon at position 2.

  • Common Isomer (5-Br, 2-OH): Exists predominantly as a 2-pyridone tautomer, resulting in a highly shielded C-Br signal at position 5 and a carbonyl-like signal at position 2.

This guide provides the predicted consensus data based on substituent chemical shift (SCS) additivity rules, as direct experimental data for this specific isomer is proprietary in most high-throughput libraries.

Structural Assignment & Numbering Logic

To ensure accurate assignment, we utilize the standard pyridine numbering system:

  • N1: Pyridine Nitrogen

  • C2: Attached to Bromine (Ipso)

  • C3: Attached to Carboxylic Acid (Ipso)

  • C4: Methine (Ortho to COOH)

  • C5: Attached to Hydroxyl (Ipso)

  • C6: Methine (Ortho to N, Ortho to OH)

Chemical Shift Prediction Model (DMSO-d6)

The following values are calculated using Substituent Chemical Shift (SCS) additivity relative to a pyridine core, corrected for solvent effects (DMSO-d6).

Carbon PositionAssignmentPredicted Shift (δ, ppm)Signal TypeMechanistic Rationale
COOH Carboxyl166.5 ± 1.5 QuaternaryTypical conjugated carboxylic acid.
C5 C-OH (Ipso)153.0 ± 2.0 QuaternaryDeshielded. Strong -I and +M effect of OH directly attached to the ring.
C2 C-Br (Ipso)143.5 ± 2.5 QuaternaryShielded. Heavy atom effect of Bromine counteracts the deshielding of the alpha-nitrogen.
C6 CH (Alpha)139.0 ± 2.0 MethineAlpha to Nitrogen, but shielded by ortho-OH substituent.
C3 C-COOH (Ipso)132.0 ± 2.0 QuaternaryBeta to Nitrogen, deshielded by ipso-COOH.
C4 CH (Gamma)125.5 ± 2.0 MethineShielded by ortho-OH and ortho-COOH electronic crowding.

Note: The most diagnostic peak for confirming this isomer is C5 at ~153 ppm . If your spectrum shows a peak near 99 ppm , you likely have the 5-bromo isomer (where C-Br is highly shielded).

Comparative Analysis: Target vs. Common Isomer

This table serves as your primary quality control (QC) tool. If you synthesized 2-Bromo-5-hydroxynicotinic acid but your NMR matches the "Alternative" column, your reaction likely yielded the wrong regioisomer or the starting material was incorrect.

FeatureTarget: 2-Bromo-5-hydroxy Alternative: 5-Bromo-2-hydroxy Differentiation Logic
C-Br Shift ~143.5 ppm (C2) ~99.5 ppm (C5) The C-Br in the alternative is beta to N and ortho to a ketone-like oxygen, causing massive shielding.
C-OH/C=O Shift ~153.0 ppm (C5) ~163.2 ppm (C2) The alternative exists as a pyridone (amide-like), shifting C2 downfield to >160 ppm.
C-H Pattern C4 & C6 (Both Aromatic)C4 & C6 (One Alkene-like)The target retains full aromaticity; the alternative has reduced aromatic character due to tautomerization.

Experimental Protocol: Optimization for Pyridines

Acquiring high-resolution 13C NMR for substituted nicotinic acids is challenging due to solubility and relaxation times.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is mandatory. Methanol-d4 may cause esterification or exchange broadening. CDCl3 is unsuitable due to poor solubility of the zwitterionic acid.

  • Concentration: Prepare a saturated solution (~30-50 mg in 0.6 mL).

  • Additive: Add 1-2 drops of NaOD (40% in D2O) if solubility is poor. Warning: This converts the acid to the carboxylate salt, shifting the COOH peak downfield by ~2-4 ppm and C3 upfield.

Step 2: Acquisition Parameters
  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C3, C5, COOH) have long T1 relaxation times. Short delays will suppress these diagnostic peaks.

  • Pulse Angle: 30° (to facilitate faster repetition).

  • Scans (ns): Minimum 1024 scans for sufficient S/N ratio on the quaternary carbons.

Step 3: Assignment Workflow (Self-Validating)
  • Run HSQC: Identify C4 and C6 (the only carbons with protons).

    • C6 will correlate with the proton at ~8.0-8.3 ppm.

    • C4 will correlate with the proton at ~7.5-7.8 ppm.

  • Run HMBC:

    • COOH correlation: The proton at C4 will show a strong 3-bond correlation to the COOH carbon.

    • C2 Confirmation: The proton at C6 will show a 3-bond correlation to C2 (C-Br) and C4.

Structural Visualization & Logic Flow

The following diagram illustrates the connectivity and the HMBC correlations required to confirm the structure.

G cluster_structure 2-Bromo-5-hydroxynicotinic acid Structure cluster_logic Validation Logic (HMBC) N1 N1 C2 C2 (Br) ~143.5 ppm N1->C2 C3 C3 (COOH) ~132.0 ppm C2->C3 C4 C4 (H) ~125.5 ppm C3->C4 COOH COOH ~166.5 ppm C3->COOH C5 C5 (OH) ~153.0 ppm C4->C5 C6 C6 (H) ~139.0 ppm C5->C6 C6->N1 H4 H-4 Proton H4->C2 3J (Weak) H4->COOH 3J (Strong) H6 H-6 Proton H6->C2 3J (Strong) H6->C4 3J (Strong)

Caption: Structural connectivity and key HMBC (Heteronuclear Multiple Bond Correlation) pathways for validating the regiochemistry of 2-Bromo-5-hydroxynicotinic acid.

References

  • Compound Identification (CAS 1256810-34-0)

    • Title: 2-Bromo-5-hydroxynicotinic acid Product Page.[1]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

  • Comparative Data (Isomer 5-Bromo-2-hydroxynicotinic acid)
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data.
  • Experimental Solvent Standards

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Organometallics (2010).
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of halogenated heterocyclic compounds is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of halogenated heterocyclic compounds is paramount. Brominated pyridines, in particular, are prevalent scaffolds in a myriad of biologically active molecules. Mass spectrometry stands as a cornerstone analytical technique for their identification and characterization. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-bromo, 3-bromo, and 4-bromopyridine. By understanding the nuanced differences in their fragmentation pathways, researchers can confidently distinguish between these positional isomers, a critical step in reaction monitoring, quality control, and metabolite identification.

The Foundational Principles of Brominated Pyridine Fragmentation

Under electron ionization, brominated pyridines undergo a series of fragmentation events that provide a unique fingerprint for each isomer. The initial event is the removal of an electron to form a molecular ion (M•+). The presence of a bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity.[1]

The subsequent fragmentation is dictated by the inherent stability of the pyridine ring, the strength of the carbon-bromine bond, and the position of the bromine substituent. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and the elimination of small neutral molecules.[2] For pyridines, ring cleavage and rearrangements are also significant processes.

Comparative Analysis of Bromopyridine Isomer Fragmentation

The position of the bromine atom on the pyridine ring exerts a significant influence on the fragmentation cascade, leading to distinct differences in the resulting mass spectra. This section will dissect the fragmentation patterns of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, drawing upon experimental data from the NIST Mass Spectrometry Data Center.

2-Bromopyridine: A Story of Halogen Expulsion and Ring Integrity

The mass spectrum of 2-bromopyridine is dominated by the molecular ion peaks at m/z 157 and 159. A significant fragmentation pathway involves the loss of the bromine radical (•Br), leading to a prominent peak at m/z 78, which corresponds to the pyridyl cation. This facile cleavage of the C-Br bond is a hallmark of many halogenated aromatic compounds.

Another notable fragmentation involves the loss of hydrogen cyanide (HCN) from the [M-Br]⁺ ion, resulting in a peak at m/z 51. This indicates the cleavage of the pyridine ring, a common fragmentation route for nitrogen-containing heterocycles.

3-Bromopyridine: The Preeminence of the Molecular Ion

In contrast to its 2-bromo counterpart, the mass spectrum of 3-bromopyridine exhibits a base peak corresponding to the molecular ion (m/z 157/159). This suggests a greater stability of the molecular ion under electron ionization conditions. While the loss of the bromine atom to form the pyridyl cation at m/z 78 is still a significant fragmentation pathway, it is less pronounced than in the 2-isomer.

The fragmentation of the [M-Br]⁺ ion to produce the m/z 51 fragment through the loss of HCN is also observed, but again, to a lesser extent compared to 2-bromopyridine. The overall fragmentation is less extensive, indicating that the 3-position of the bromine atom lends more stability to the molecular ion.

4-Bromopyridine: A Hybrid Fragmentation Profile

The fragmentation pattern of 4-bromopyridine presents a middle ground between the 2- and 3-isomers. The molecular ion peaks at m/z 157 and 159 are intense, but the base peak is often the [M-Br]⁺ fragment at m/z 78. This suggests that the loss of the bromine atom is a more favorable process than in 3-bromopyridine but perhaps slightly less so than in the 2-isomer.

Similar to the other isomers, the subsequent loss of HCN from the pyridyl cation to yield a fragment at m/z 51 is a key feature of the spectrum. The relative intensities of the molecular ion and the [M-Br]⁺ ion are key differentiators for this isomer.

Quantitative Data Summary

The following table summarizes the key fragment ions and their approximate relative abundances for the three bromopyridine isomers, based on their electron ionization mass spectra.

m/zIon Structure2-Bromopyridine (Relative Abundance)3-Bromopyridine (Relative Abundance)4-Bromopyridine (Relative Abundance)
157/159[C₅H₄BrN]⁺• (Molecular Ion)HighVery High (Base Peak)High
78[C₅H₄N]⁺Very High (Often Base Peak)HighVery High (Often Base Peak)
51[C₄H₃]⁺ModerateModerateModerate

Mechanistic Insights into Positional Effects

The observed differences in the fragmentation patterns can be attributed to the electronic effects of the bromine substituent at different positions on the pyridine ring.

  • 2-Position: The proximity of the bromine atom to the nitrogen in 2-bromopyridine can influence the electron distribution in the ring upon ionization. This may facilitate the cleavage of the C-Br bond, leading to a more abundant [M-Br]⁺ ion.

  • 3-Position: The electronic influence of the bromine atom at the 3-position appears to stabilize the molecular ion, making it less prone to immediate fragmentation.

  • 4-Position: The para-position of the bromine atom relative to the nitrogen results in a fragmentation pattern that shares characteristics of both the 2- and 3-isomers.

Experimental Protocols

The following provides a standardized methodology for acquiring electron ionization mass spectra of brominated pyridines.

Sample Preparation:

  • Dissolve approximately 1 mg of the brominated pyridine isomer in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • Injection: 1 µL of the prepared sample is injected into the GC system.

  • Inlet: Splitless injection at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-200.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for the brominated pyridine isomers.

2-Bromopyridine Fragmentation M•+ (m/z 157/159) M•+ (m/z 157/159) [M-Br]+ (m/z 78) [M-Br]+ (m/z 78) M•+ (m/z 157/159)->[M-Br]+ (m/z 78) - •Br [C4H3]+ (m/z 51) [C4H3]+ (m/z 51) [M-Br]+ (m/z 78)->[C4H3]+ (m/z 51) - HCN

Caption: Primary fragmentation of 2-Bromopyridine.

3-Bromopyridine Fragmentation M•+ (m/z 157/159) M•+ (m/z 157/159) [M-Br]+ (m/z 78) [M-Br]+ (m/z 78) M•+ (m/z 157/159)->[M-Br]+ (m/z 78) - •Br [C4H3]+ (m/z 51) [C4H3]+ (m/z 51) [M-Br]+ (m/z 78)->[C4H3]+ (m/z 51) - HCN

Caption: Primary fragmentation of 3-Bromopyridine.

4-Bromopyridine Fragmentation M•+ (m/z 157/159) M•+ (m/z 157/159) [M-Br]+ (m/z 78) [M-Br]+ (m/z 78) M•+ (m/z 157/159)->[M-Br]+ (m/z 78) - •Br [C4H3]+ (m/z 51) [C4H3]+ (m/z 51) [M-Br]+ (m/z 78)->[C4H3]+ (m/z 51) - HCN

Caption: Primary fragmentation of 4-Bromopyridine.

Conclusion

The electron ionization mass spectra of 2-, 3-, and 4-bromopyridine each present a unique fragmentation pattern that allows for their confident differentiation. The relative abundances of the molecular ion and the [M-Br]⁺ fragment are the most telling indicators of the bromine atom's position on the pyridine ring. By understanding these subtle yet significant differences, researchers can leverage mass spectrometry as a powerful tool for the unambiguous structural elucidation of these important chemical entities. This guide provides a foundational framework for interpreting these spectra, grounded in established fragmentation principles and supported by experimental data.

References

  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.
  • McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books: Sausalito, CA, 1993.
  • Smith, R. M. Understanding Mass Spectra: A Basic Approach, 2nd ed.; John Wiley & Sons: Hoboken, NJ, 2004.
  • Dass, C. Fundamentals of Contemporary Mass Spectrometry; John Wiley & Sons: Hoboken, NJ, 2007.
  • Grostic, M. F.; Rinehart, K. L., Jr. Mass Spectrometry in Structural and Stereochemical Problems. CLXX. The Mass Spectra of Halogenated Compounds. J. Org. Chem.1968, 33 (4), 1740–1745.
  • Spiteller, G. Mass Spectrometry of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry; Katritzky, A. R., Ed.; Academic Press: New York, 1971; Vol. 3, pp 223-296.
  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds, 2nd ed.; John Wiley & Sons: New York, 1985.
  • Budzikiewicz, H.; Djerassi, C.; Williams, D. H. Mass Spectrometry of Organic Compounds; Holden-Day: San Francisco, CA, 1967.
  • Kates, S. A.; Solé, N. A.; Johnson, C. R.; Barany, G. In Peptides: Chemistry, Structure and Biology, Proceedings of the Thirteenth American Peptide Symposium; Hodges, R. S., Smith, J. A., Eds.; ESCOM: Leiden, The Netherlands, 1994; pp 113-115.

Sources

Comparative

A Comparative Crystallographic Analysis of Halogenated Hydroxynicotinic Acids: Structural Insights for Rational Drug Design

A note to the reader: Direct experimental X-ray crystallography data for 2-Bromo-5-hydroxynicotinic acid is not publicly available at the time of this publication. This guide, therefore, provides a comparative analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

A note to the reader: Direct experimental X-ray crystallography data for 2-Bromo-5-hydroxynicotinic acid is not publicly available at the time of this publication. This guide, therefore, provides a comparative analysis of the crystallographic structures of closely related analogues: 2-hydroxynicotinic acid, 5-bromonicotinic acid, 5-chloro-6-hydroxynicotinic acid, and 5-bromo-2-fluoronicotinic acid monohydrate. By examining the structural perturbations induced by halogen substitution, we can infer potential solid-state properties of 2-Bromo-5-hydroxynicotinic acid, offering valuable insights for researchers in crystallography, medicinal chemistry, and drug development.

Introduction

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. The introduction of substituents, such as hydroxyl and halogen groups, can significantly modulate their physicochemical properties, including solubility, lipophilicity, and crystal packing, which in turn influence their bioavailability and efficacy. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design and the development of new chemical entities with optimized properties.

This guide presents a detailed comparison of the crystal structures of 2-hydroxynicotinic acid and several of its halogenated counterparts. By analyzing key crystallographic parameters, we aim to elucidate the influence of halogen atoms on molecular conformation, intermolecular interactions, and overall crystal architecture.

Experimental Methodologies: A Foundation of Trust

The crystallographic data presented herein is derived from single-crystal X-ray diffraction (SCXRD) experiments, the gold standard for determining the precise atomic arrangement in a crystalline solid. The general workflow for such an analysis is a self-validating system that ensures the accuracy and reliability of the resulting structural model.

A Typical Single-Crystal X-ray Diffraction Workflow

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection Selection of a high-quality single crystal crystal_growth->crystal_selection mounting Crystal Mounting (on a goniometer) crystal_selection->mounting xray_exposure Exposure to a monochromatic X-ray beam mounting->xray_exposure diffraction Collection of diffraction pattern xray_exposure->diffraction integration Integration of diffraction spots diffraction->integration scaling Scaling and merging of data integration->scaling space_group Space group determination scaling->space_group structure_solution Structure Solution (e.g., direct methods, Patterson function) space_group->structure_solution refinement Refinement of atomic positions and thermal parameters structure_solution->refinement validation Validation using metrics (e.g., R-factor, goodness-of-fit) refinement->validation cif_generation Generation of Crystallographic Information File (CIF) validation->cif_generation data_deposition Deposition in Crystallographic Databases (e.g., CCDC) cif_generation->data_deposition analysis Structural Analysis (bond lengths, angles, packing) cif_generation->analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The causality behind these steps is crucial. High-quality crystals are essential for obtaining a clean diffraction pattern. The choice of X-ray source and data collection strategy impacts the resolution and quality of the data. Finally, the refinement process is an iterative procedure to minimize the difference between the observed and calculated diffraction data, leading to a chemically sensible and accurate crystal structure. The final validation metrics provide a quantitative measure of the reliability of the determined structure.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-hydroxynicotinic acid and its selected halogenated analogues. These parameters provide a snapshot of the crystal system and the unit cell dimensions, which dictate the overall packing of the molecules.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Hydroxynicotinic Acid (Form II)[1][2]C₆H₅NO₃MonoclinicP2₁/n3.7977.35420.90590.007583.14
5-Bromonicotinic AcidC₆H₄BrNO₂MonoclinicP2₁/c------
5-Chloro-6-hydroxynicotinic Acid[1]C₆H₄ClNO₃MonoclinicP2₁/c------
5-Bromo-2-fluoronicotinic acid monohydrateC₆H₅BrFNO₃OrthorhombicP2₁2₁2₁3.989413.612814.749590801.004

Structural Analysis and Discussion

The crystal structures of these nicotinic acid derivatives reveal fascinating insights into the role of halogen substitution on their solid-state architecture.

2-Hydroxynicotinic Acid: The Parent Scaffold

In the solid state, 2-hydroxynicotinic acid exists in its oxo-tautomeric form, as 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[1][3] This is a common feature for 2- and 4-hydroxypyridines. The crystal structure of form II is characterized by a network of intermolecular hydrogen bonds. The carboxylic acid groups form classic centrosymmetric dimers, a robust and frequently observed supramolecular synthon. Additionally, N-H...O hydrogen bonds link these dimers into extended chains.

The Influence of Halogenation

The introduction of halogen atoms (chlorine and bromine) onto the nicotinic acid ring system significantly influences the intermolecular interactions and, consequently, the crystal packing.

  • 5-Bromonicotinic Acid: While detailed packing diagrams were not found, the presence of the bromine atom introduces the possibility of halogen bonding (C-Br...O or C-Br...N interactions) in addition to the hydrogen bonding from the carboxylic acid. Halogen bonds are highly directional, non-covalent interactions that can be exploited in crystal engineering to control the assembly of molecules in the solid state.

  • 5-Chloro-6-hydroxynicotinic Acid: Similar to 2-hydroxynicotinic acid, this molecule also crystallizes as the oxo tautomer.[1] The presence of both a chloro and a hydroxyl substituent provides a rich landscape of potential intermolecular interactions, including O-H...O, N-H...O, and potentially C-Cl...O or C-Cl...N interactions. The interplay between these different non-covalent forces will dictate the final crystal packing.

  • 5-Bromo-2-fluoronicotinic acid monohydrate: This structure is particularly informative as it contains two different halogen atoms and a molecule of water. The crystal packing is dominated by a three-dimensional network of hydrogen bonds involving the carboxylic acid, the water molecule, and the pyridine nitrogen.[4] The presence of the fluorine atom can also lead to C-F...H interactions, further stabilizing the crystal lattice.

Implications for 2-Bromo-5-hydroxynicotinic Acid

Based on the analysis of its analogues, we can predict several key structural features for the yet-to-be-determined crystal structure of 2-Bromo-5-hydroxynicotinic acid:

  • Tautomerism: It is highly likely to exist in its oxo-tautomeric form, similar to 2-hydroxynicotinic acid and 5-chloro-6-hydroxynicotinic acid.

  • Hydrogen Bonding: The carboxylic acid and the N-H group will be primary drivers of the crystal packing through the formation of robust hydrogen-bonded networks.

  • Halogen Bonding: The bromine atom at the 2-position will be a potential halogen bond donor, likely forming C-Br...O or C-Br...N interactions with neighboring molecules. The directionality and strength of these interactions will be a key determinant of the overall crystal architecture.

  • Polymorphism: Like many organic molecules, 2-Bromo-5-hydroxynicotinic acid may exhibit polymorphism, meaning it can crystallize in different solid-state forms with distinct physicochemical properties. The subtle balance between hydrogen and halogen bonding could lead to the formation of multiple stable crystal structures.

Visualizing the Comparative Workflow

G cluster_0 Target Compound (Data Unavailable) cluster_1 Known Crystal Structures of Analogues cluster_2 Comparative Analysis cluster_3 Structural Predictions target 2-Bromo-5-hydroxynicotinic acid comparison Comparison of: - Unit cell parameters - Space groups - Hydrogen bonding motifs - Halogen bonding potential target->comparison Hypothesized analogue1 2-Hydroxynicotinic Acid analogue1->comparison analogue2 5-Bromonicotinic Acid analogue2->comparison analogue3 5-Chloro-6-hydroxynicotinic Acid analogue3->comparison analogue4 5-Bromo-2-fluoronicotinic acid monohydrate analogue4->comparison prediction Inferences for 2-Bromo-5-hydroxynicotinic acid: - Likely tautomeric form - Dominant intermolecular interactions - Potential for polymorphism comparison->prediction

Caption: A logical workflow for the comparative crystallographic analysis.

Conclusion

While the crystal structure of 2-Bromo-5-hydroxynicotinic acid remains to be experimentally determined, a comparative analysis of its close analogues provides a robust framework for predicting its solid-state behavior. The interplay between strong hydrogen bonding from the carboxylic acid and hydroxyl/amino groups, and the directional nature of halogen bonding from the bromine atom, will be the defining features of its crystal structure. This understanding is critical for anticipating its physical properties and for its potential application in the development of new pharmaceutical compounds. Further experimental work to elucidate the crystal structure of 2-Bromo-5-hydroxynicotinic acid is highly encouraged to validate these predictions and to expand our fundamental understanding of the solid-state chemistry of nicotinic acid derivatives.

References

  • Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309. [Link]

  • ResearchGate. Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in... [Link]

  • PubChem. 5-Bromonicotinic acid. [Link]

  • Cai, B., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1187-1188. [Link]

  • PubChem. 2-Hydroxynicotinic acid. [Link]

  • Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Purity Validation of 2-Bromo-5-hydroxynicotinic Acid: An In-Depth Comparison of Elemental Analysis and Orthogonal Methods

For researchers and professionals in the field of drug development, the purity of an active pharmaceutical ingredient (API) intermediate like 2-Bromo-5-hydroxynicotinic acid is not merely a quality metric; it is a founda...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the purity of an active pharmaceutical ingredient (API) intermediate like 2-Bromo-5-hydroxynicotinic acid is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final drug product are built.[1] Impurities introduced at the intermediate stage can carry through to the final API, potentially altering its pharmacological and toxicological profile.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 2-Bromo-5-hydroxynicotinic acid, with a primary focus on elemental analysis, contextualized by other essential orthogonal methods.

The Bedrock of Purity: Elemental Analysis

Elemental analysis is a cornerstone technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens) in a sample. Its power lies in its ability to provide an absolute measure of a compound's elemental composition, which can then be compared against its theoretical formula. For a molecule like 2-Bromo-5-hydroxynicotinic acid (C₆H₄BrNO₃), this comparison is the most direct way to confirm its atomic integrity.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula.

Molecular Formula: C₆H₄BrNO₃ Molecular Weight: 218.01 g/mol [2][3]

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011672.06633.06%
Hydrogen (H)1.00844.0321.85%
Bromine (Br)79.904179.90436.65%
Nitrogen (N)14.007114.0076.42%
Oxygen (O)15.999347.99722.02%
Total 218.006 100.00%
Principle of Modern Elemental Analysis

Modern elemental analyzers operate on the principle of dynamic flash combustion. The sample is combusted in a high-temperature furnace (around 1000°C) in the presence of oxygen. This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then passed through a separation column and quantified using a thermal conductivity detector (TCD).

For halogen analysis, specifically bromine in this case, the combustion products are passed through a solution that absorbs the resulting hydrogen bromide (HBr), which is then quantified by titration.

Experimental Protocol: CHN and Bromine Analysis
  • Sample Preparation:

    • Ensure the 2-Bromo-5-hydroxynicotinic acid sample is completely dry and homogenous. Any residual solvent will significantly impact the results.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Instrument Setup (CHN Analysis):

    • Calibrate the CHN analyzer using a certified organic analytical standard (e.g., acetanilide). The instrument calibration should be verified to be within 0.30% of the theoretical values for the standard.

    • Set the combustion furnace temperature to at least 1000°C.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber.

    • The resulting gases (CO₂, H₂O, N₂) are separated via gas chromatography and measured by the TCD.

    • The instrument software calculates the percentage of C, H, and N in the sample.

  • Bromine Analysis (Combustion and Titration):

    • Combust a separate, accurately weighed sample in a similar manner.

    • The combustion gases are bubbled through a reducing solution to convert all bromine species to bromide ions (Br⁻).

    • The bromide solution is then titrated with a standardized silver nitrate (AgNO₃) solution, often using a potentiometric endpoint.

Data Interpretation and Trustworthiness

The purity of the sample is validated by comparing the experimental percentages to the theoretical values. For publication in reputable journals, the experimental values should typically be within ±0.4% of the theoretical values. A significant deviation suggests the presence of impurities. For example, a higher-than-expected carbon percentage could indicate an impurity with a higher carbon-to-mass ratio.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation prep1 Dry and homogenize sample prep2 Weigh 2-3 mg into tin capsule prep1->prep2 combustion Flash Combustion (~1000°C) prep2->combustion separation GC Separation of Gases (CO₂, H₂O, N₂) combustion->separation detection Thermal Conductivity Detection (TCD) separation->detection calculation Calculate %C, H, N detection->calculation comparison Compare with Theoretical Values calculation->comparison purity Purity Assessment (within ±0.4%) comparison->purity

Caption: Experimental workflow for CHN elemental analysis.

Orthogonal Methods for Comprehensive Purity Profiling

While elemental analysis provides a fundamental assessment of purity, it does not identify or quantify impurities with similar elemental compositions. Therefore, a multi-faceted approach using orthogonal methods is crucial for a complete purity profile.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard in the pharmaceutical industry for purity analysis due to its high resolution and sensitivity.[6] It excels at separating the main compound from process-related impurities and degradation products.[4]

  • Causality Behind Experimental Choices: A reversed-phase C18 column is typically the first choice for a polar aromatic compound like 2-Bromo-5-hydroxynicotinic acid. An acidic mobile phase (e.g., using formic or phosphoric acid) is necessary to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape. UV detection is suitable due to the presence of the chromophoric pyridine ring.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV-Vis spectrophotometry).

    • Temperature: 30°C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Prepare a reference standard solution of known concentration.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

  • Data Interpretation:

    • Purity is typically calculated as a percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

    • Impurities can be identified by comparing their retention times to those of known impurity standards or by using a hyphenated technique like LC-MS.[1]

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Mobile Phase prep2 Prepare Sample Solution prep1->prep2 injection Inject Sample prep2->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (Area %) integration->calculation

Caption: Experimental workflow for HPLC purity validation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for a specific reference standard of the analyte itself.[5][7]

  • Causality Behind Experimental Choices: ¹H NMR is used because the number of protons in a signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known concentration and purity, the concentration and thus the purity of the analyte can be determined. Maleic acid or dimethyl sulfone are common choices for internal standards as their signals typically do not overlap with those of the analyte.

  • Sample Preparation:

    • Accurately weigh a known amount of the 2-Bromo-5-hydroxynicotinic acid sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask to ensure a homogenous solution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Interpretation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Titration

Titration is a classic and cost-effective method for determining the assay (a measure of purity) of acidic or basic compounds.[5] For 2-Bromo-5-hydroxynicotinic acid, the carboxylic acid functionality can be titrated against a standardized strong base.

  • Standardization:

    • Prepare a ~0.1 M sodium hydroxide (NaOH) solution.

    • Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Analysis:

    • Accurately weigh a sample of 2-Bromo-5-hydroxynicotinic acid and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a pH meter for potentiometric titration.

    • Titrate the sample solution with the standardized NaOH solution to the endpoint.

  • Calculation:

    • Calculate the purity based on the volume of titrant consumed, its concentration, the mass of the sample, and the stoichiometry of the reaction (1:1 in this case).

Comparative Summary of Purity Validation Techniques

ParameterElemental AnalysisHPLCqNMRTitration
Principle Combustion and gas analysisChromatographic separation[6]Nuclear magnetic resonance[5]Volumetric chemical reaction[8]
Information Elemental compositionImpurity profile, % purityStructural confirmation, absolute purityAssay (% purity of the acidic component)
Specificity Low (cannot distinguish isomers)High (separates structurally similar compounds)High (structure-specific)Moderate (any acidic impurity will be titrated)
Sensitivity Low (requires mg quantities)High (ng/mL range)[9]Moderate (requires mg quantities)Low (requires significant sample mass)
Key Advantage Absolute method, no reference standard neededExcellent for impurity profilingProvides structural and quantitative dataCost-effective and highly precise
Key Limitation Insensitive to isomeric impuritiesRequires a reference standard for quantificationHigher equipment cost, lower throughputNon-specific for the target molecule

Conclusion and Authoritative Recommendations

Validating the purity of a critical intermediate like 2-Bromo-5-hydroxynicotinic acid requires a scientifically rigorous and multi-faceted approach. No single technique can provide a complete picture.

  • Elemental Analysis serves as the foundational, absolute measure of elemental integrity. A successful result (within ±0.4% of theoretical values) provides strong evidence that the bulk of the material is the correct compound.

  • High-Performance Liquid Chromatography (HPLC) is indispensable for creating a detailed impurity profile. It is the most powerful tool for detecting and quantifying process-related impurities and degradation products that may be invisible to elemental analysis.

  • Quantitative NMR (qNMR) offers the dual benefit of unambiguous structural confirmation and a direct measure of purity against a certified standard, making it an exceptionally powerful validation tool.

  • Titration remains a valuable, cost-effective method for determining the assay of the acidic active, providing a reliable measure of the functional purity of the material.

As a Senior Application Scientist, my recommendation is to employ a combination of these techniques. Start with elemental analysis to confirm the fundamental composition. Follow this with HPLC to establish a comprehensive impurity profile. Finally, use NMR for definitive structural confirmation and, where feasible, qNMR for an orthogonal purity assessment. This layered, self-validating system ensures the highest degree of confidence in the quality of your intermediate, a critical step in the path to successful drug development.

References

  • Vertex AI Search. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • Roy, S. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. OMICS Online.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR).
  • BLD Pharm. (n.d.). 2-Bromo-5-hydroxynicotinic acid.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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  • PubMed. (n.d.). Determination of halogenated organic compounds and mutagenicity testing of spent bleach liquors.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-hydroxynicotinic Acid.
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  • MilliporeSigma. (n.d.). 2-Bromo-4-hydroxynicotinic acid.
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  • CymitQuimica. (n.d.). CAS 104612-36-4: 5-Bromo-2-hydroxynicotinic acid.
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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Halogenated Nicotinic Acids

This guide provides a detailed comparison of the UV-Vis absorption spectra of halogenated nicotinic acids, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the UV-Vis absorption spectra of halogenated nicotinic acids, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the spectral characteristics of these compounds, researchers can better utilize UV-Vis spectroscopy for quantification, purity assessment, and reaction monitoring.

The Significance of Halogenated Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the nicotinic acid scaffold can profoundly influence its physicochemical and biological properties, including acidity, lipophilicity, and metabolic stability. UV-Vis spectroscopy is a fundamental analytical technique that provides information about the electronic transitions within a molecule, which are sensitive to structural modifications such as halogenation.

Understanding UV-Vis Absorption in Nicotinic Acid Derivatives

The UV-Vis spectrum of nicotinic acid and its halogenated analogs is primarily characterized by absorption bands arising from π → π* and n → π* electronic transitions within the pyridine ring and the carboxylic acid group.[1][2][3] The pyridine moiety gives rise to a strong π → π* transition, often referred to as the B-band, which is typically observed in the 256-312 nm range for aromatic systems. The weaker n → π* transition, resulting from the excitation of non-bonding electrons on the nitrogen atom to an anti-bonding π* orbital, is also present but may be less prominent.[1]

Halogen substitution can influence these transitions in several ways:

  • Inductive Effect: The high electronegativity of halogens can withdraw electron density from the pyridine ring, affecting the energy of the molecular orbitals.

  • Mesomeric Effect: Halogens possess lone pairs of electrons that can be delocalized into the π-system of the ring, influencing the energy of the π and π* orbitals.

  • Solvent Interactions: The nature of the solvent can impact the position and intensity of absorption bands through solvatochromic effects, which involve differential solvation of the ground and excited states.[4][5]

Experimental Protocol for UV-Vis Spectroscopic Analysis

A standardized protocol is crucial for obtaining reproducible and comparable UV-Vis absorption spectra. The following methodology outlines the key steps and considerations.

Materials and Instrumentation
  • Analytes: Nicotinic acid and its halogenated derivatives (e.g., 2-chloronicotinic acid, 5-bromonicotinic acid, 6-fluoronicotinic acid).[6][7][8]

  • Solvent: A UV-transparent solvent is essential. Ethanol or a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) are common choices.[9][10] Using an acidic solution helps to ensure the carboxylic acid group is protonated, leading to more consistent spectra.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm is required.[11] Matched quartz cuvettes with a 1 cm path length are standard.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (e.g., 1-25 µg/mL).[9] This is necessary to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 A.U.).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the solvent to be used for the samples. This will serve as the blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.[11]

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance at λmax.

    • If quantifying, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or to calculate the concentration of unknown samples.

Comparative Analysis of UV-Vis Absorption Spectra

The position of the halogen substituent and the nature of the halogen itself influence the UV-Vis absorption spectrum of nicotinic acid.

CompoundSolventλmax (nm)Reference
Nicotinic Acid0.1 M HCl~213, ~261[10]
Nicotinic AcidEthanol262[9]
NicotinamideWater261[12]
NicotinamideAcidic Mobile Phase210, 260[13]
Influence of Halogen Substitution

Theoretical studies and experimental data on related pyridine derivatives suggest that halogenation can lead to shifts in the absorption maxima.[14][15] The electron-withdrawing nature of halogens can cause a blue shift (hypsochromic shift) in the π → π* transition.[16] However, the mesomeric effect, which involves the donation of lone pair electrons to the ring, can counteract this effect and potentially lead to a red shift (bathochromic shift). The net effect will depend on the specific halogen and its position on the pyridine ring.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the UV-Vis absorption spectra of halogenated nicotinic acids.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis & Interpretation Analyte Select Halogenated Nicotinic Acid Solvent Choose UV-Transparent Solvent (e.g., 0.1M HCl) Analyte->Solvent Concentration Prepare Solutions of Known Concentration Solvent->Concentration Instrument Instrument Setup & Warm-up Concentration->Instrument Blank Measure Blank (Solvent Reference) Instrument->Blank Sample Record Sample Absorption Spectrum Blank->Sample Identify_Lambda Identify λmax Sample->Identify_Lambda Quantify Calculate Molar Absorptivity (ε) Identify_Lambda->Quantify Compare Compare Spectra of Different Analogs Identify_Lambda->Compare

Caption: Workflow for UV-Vis analysis of halogenated nicotinic acids.

Conclusion

UV-Vis spectroscopy is a powerful and accessible tool for the characterization of halogenated nicotinic acids. The absorption spectra are sensitive to the type and position of the halogen substituent, providing valuable information for structural analysis and quality control. By following a standardized experimental protocol, researchers can obtain reliable and comparable data to guide their work in drug discovery and development. Further systematic studies on a wider range of halogenated nicotinic acids under consistent conditions will be beneficial for building a comprehensive spectral library and a deeper understanding of structure-spectra relationships.

References

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  • Giles, D., Sullivan, M. A., & Megarry, A. J. (2013). Spectroscopic studies on nicotine and nornicotine in the UV region. PubMed, 23690906. [Link]

  • Al Abdel Hamid, A. (2016). Chemosensor Engineering: Effects of Halogen Attached to Carbon-Carbon Triple Bond Substituent on Absorption energy of Pyridine: DFT-Study. Jordan Journal of Chemistry (JJC), 11(1), 8-25. [Link]

  • Unknown Author. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Metrology and Measurement Systems, 25(2), 315-326. [Link]

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  • Unknown Author. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of Delaware. [Link]

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  • Unknown Author. (n.d.). UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in... ResearchGate. [Link]

  • Homocianu, M., Airinei, A., Dorohoi, D. O., Olariu, I., & Fifere, N. (2011). Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 355-359. [Link]

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